2-Thiophenamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
thiophen-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NS/c5-4-2-1-3-6-4/h1-3H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLQWRXYOTXRDNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40210601 | |
| Record name | 2-Thiophenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40210601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
616-46-6 | |
| Record name | 2-Aminothiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=616-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Thiophenamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616466 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Thiophenamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118942 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Thiophenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40210601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-THIOPHENAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9MN5C2AMD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Reaction Pathways of 2 Thiophenamine
Classical and Modified Gewald Reactions for 2-Aminothiophene Synthesis
The Gewald reaction, first reported in 1961, is a multicomponent process that synthesizes polysubstituted 2-aminothiophenes from a carbonyl compound (ketone or aldehyde), an α-cyanoester (or other activated nitrile), and elemental sulfur in the presence of a base. arkat-usa.orgwikipedia.org This one-pot synthesis is highly regarded for its versatility, the ready availability of starting materials, and the mild reaction conditions often employed. arkat-usa.orgscispace.com
The reaction is traditionally catalyzed by a suitable base, such as an amine (e.g., morpholine (B109124) or triethylamine), which is often required in stoichiometric amounts. arkat-usa.orgthieme-connect.com The core structure is formed by the condensation of the ketone or aldehyde with the activated nitrile, followed by the addition of sulfur and subsequent cyclization. arkat-usa.org While the one-pot method is well-established, a two-step procedure is also common, wherein an α,β-unsaturated nitrile (a Knoevenagel-Cope condensation product) is first isolated and then reacted with sulfur and a base. arkat-usa.org
Over the years, numerous modifications have been developed to improve reaction times, yields, and environmental friendliness. These include microwave-assisted synthesis, the use of solid supports, and the application of various catalysts. arkat-usa.orgwikipedia.orgorganic-chemistry.org For instance, microwave irradiation has been shown to be beneficial for reaction yields and reducing reaction times. wikipedia.org
Mechanism and Mechanistic Insights
Despite its long history, the complete mechanism of the Gewald reaction has been a subject of detailed study and was not fully elucidated until decades after its discovery. arkat-usa.orgwikipedia.org Computational studies using Density Functional Theory (DFT) have provided significant insights into the reaction pathway. chemrxiv.orgacs.org
The reaction sequence is understood to proceed through several key steps:
Knoevenagel-Cope Condensation : The reaction initiates with a base-catalyzed Knoevenagel condensation between the carbonyl compound and the activated nitrile to form a stable α,β-unsaturated nitrile intermediate. wikipedia.orgchemrxiv.orgacs.org The base deprotonates the active methylene (B1212753) compound, creating a carbanion that attacks the carbonyl carbon. thieme-connect.com
Sulfur Addition (Thiolation) : The α,β-unsaturated nitrile intermediate is then thiolated by elemental sulfur at the α-methylene group. jocpr.com The exact mechanism of sulfur addition is complex. It is postulated that the deprotonated Knoevenagel adduct acts as a nucleophile, attacking the S₈ ring to open it and form a polysulfide intermediate. chemrxiv.orgacs.org A complex equilibrium of polysulfides of varying lengths is expected to exist in the solution. chemrxiv.orgacs.org
Ring Closure and Aromatization : The final step involves the intramolecular cyclization of a monosulfide intermediate, where the sulfur attacks the cyano group. arkat-usa.orgthieme-connect.com This is followed by tautomerization and aromatization to yield the final 2-aminothiophene product. wikipedia.orgthieme-connect.com This cyclization and subsequent aromatization step is considered the primary driving force for the entire reaction, funneling various intermediates towards the stable thiophene (B33073) product. chemrxiv.orgacs.org
A plausible mechanism is depicted below:
The first step is a Knoevenagel condensation of a ketone (1) and an activated nitrile (2) to yield an α,β-unsaturated nitrile (3). This is followed by the addition of sulfur to form an intermediate (4), which then cyclizes to form the imine (5). Tautomerization of the imine leads to the final 2-aminothiophene product (6). wikipedia.org
Scope and Limitations of Gewald Synthesis
The Gewald reaction is renowned for its broad substrate scope. A wide variety of ketones (cyclic, acyclic, and aromatic) and aldehydes can be used as the carbonyl component. nih.gov Similarly, various activated methylene nitriles, such as malononitrile (B47326), cyanoacetic acid esters, and cyanoacetamides, are effective, leading to diverse functional groups at the C-3 position of the thiophene ring. nih.gov
The reaction generally tolerates a wide range of functional groups on the starting materials. nih.gov Studies have demonstrated successful syntheses using starting materials containing alkenyl, alkynyl, acetal, hydroxyl, and amino functionalities. nih.gov
However, the reaction does have some limitations:
Substrate Reactivity : Aldehydes are often superior substrates to ketones, typically reacting faster and providing higher yields. nih.gov The use of certain ketones, particularly strained cyclic ketones, may result in lower yields compared to more stable cyclic ketones like cyclohexanone. organic-chemistry.org
Catalyst and Conditions : Classical methods often suffer from drawbacks like the need for stoichiometric or excess amounts of base, long reaction times, and elevated temperatures. thieme-connect.comjocpr.com
Nitrile Component : Historically, the reaction scope was largely limited to nitriles activated by strong electron-withdrawing groups. researchgate.net However, recent developments have expanded the scope to include arylacetonitriles, which are less activated, by reacting them with chalcones. researchgate.net
Green Chemistry Approaches in Gewald Reaction Protocols
In recent years, significant efforts have been directed towards developing more environmentally benign protocols for the Gewald reaction, aligning with the principles of green chemistry. These approaches focus on reducing waste, avoiding hazardous solvents, and using recyclable catalysts.
Key green methodologies include:
Solvent-Free Conditions : Several procedures have been developed that run under solvent-free conditions, often accelerated by microwave or ultrasound irradiation. researchgate.net This eliminates the use of volatile organic solvents, reducing environmental impact.
Use of Green Solvents : Water and polyethylene (B3416737) glycol (PEG) have been successfully employed as environmentally friendly reaction media. thieme-connect.comjocpr.comresearchgate.net Ionic liquids (ILs) have also been used as both the catalyst and solvent; these are often recyclable and exhibit low volatility. researchgate.netresearchgate.nettandfonline.com For example, 1,1,3,3-tetramethylguanidine (B143053) lactate (B86563) ([TMG][Lac]) and 1-butyl-3-methylimidazolium hydroxide (B78521) ([bmIm]OH) have been used effectively. researchgate.net
Recyclable and Efficient Catalysts : To overcome the need for stoichiometric amounts of base, various recyclable catalysts have been introduced. These include:
Piperidinium (B107235) borate (B1201080) (Pip borate) : A conjugate acid-base pair that can be used in truly catalytic amounts (e.g., 20 mol%) in an ethanol (B145695)/water solvent system. thieme-connect.comresearchgate.net
N-methylpiperazine-functionalized polyacrylonitrile (B21495) fiber (P-PANF) : A heterogeneous fiber catalyst that can be used in low loadings (8.0 mol%) and recycled up to ten times with minimal loss of activity. thieme-connect.comd-nb.info
L-proline : A cost-effective and environmentally friendly amino acid that catalyzes the reaction efficiently under mild conditions with low catalyst loading (10 mol%). organic-chemistry.org
Solid Base Catalysts : Easily available and recyclable solid bases like sodium aluminate (NaAlO₂) have been shown to be effective. acs.org
The following table summarizes the performance of various green catalysts in the Gewald reaction.
Synthesis of Substituted and Fused 2-Aminothiophenes
The Gewald reaction is a premier method for synthesizing highly functionalized and substituted 2-aminothiophenes. arkat-usa.org The substitution pattern of the final product is directly controlled by the choice of the three starting components. The reaction is also instrumental in preparing condensed heterocyclic systems, such as thieno[2,3-d]pyrimidines and tetrahydrobenzo[b]thiophenes, which are of significant interest in medicinal chemistry. arkat-usa.orgresearchgate.netresearchgate.net
The presence of an electron-withdrawing group (EWG) at the 3-position is a defining feature of the products of the classical Gewald reaction, as it originates from the "activated" nitrile component. arkat-usa.orgthieme-connect.com
Using malononitrile (NC-CH₂-CN) as the nitrile component introduces a cyano (-CN) group at the C-3 position. arkat-usa.org
Using ethyl cyanoacetate (NC-CH₂-COOEt) introduces an ethoxycarbonyl (-COOEt) group at C-3. researchgate.netscilit.com
Using cyanoacetamide (NC-CH₂-CONH₂) introduces a carboxamide (-CONH₂) group at C-3. nih.govscilit.com
Using benzoylacetonitrile or cyanoacetone introduces a benzoyl (-COPh) or acetyl (-COCH₃) group at C-3, respectively. scilit.comnih.gov
These EWGs are crucial as they can influence the electronic properties of the resulting thiophene ring and serve as synthetic handles for further derivatization. jocpr.comresearchgate.net The introduction of EWGs can also occur at the C-5 position, which is determined by the choice of carbonyl reactant. researchgate.netscilit.com
The substitution pattern at the C-3, C-4, and C-5 positions of the 2-aminothiophene ring is predetermined by the selection of starting materials. thieme-connect.comd-nb.info
C-3 Position : As described above, this position is functionalized with an EWG from the activated nitrile.
C-4 and C-5 Positions : These positions are substituted by the R¹ and R² groups of the starting ketone (R¹-CO-CH₂-R²) or aldehyde (R¹-CHO). thieme-connect.com
The following table provides examples of how the choice of carbonyl compound dictates the substitution pattern at the C-4 and C-5 positions.
This strategic selection of reactants makes the Gewald reaction a powerful and highly convergent tool for generating a vast library of structurally diverse 2-aminothiophenes. arkat-usa.org
Synthesis of 3-Acetyl-2-aminothiophenes
A significant route for the synthesis of 3-acetyl-2-aminothiophenes is through a modification of the Gewald reaction. doaj.orgmdpi.comresearchgate.net This reaction is a well-established method for preparing 2-aminothiophenes. organic-chemistry.orgwikipedia.org
The classical Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. wikipedia.org However, for the synthesis of 3-acetyl-2-aminothiophenes, cyanoacetone is utilized as the activated nitrile component. doaj.orgmdpi.com In one approach, novel 3-acetyl-2-aminothiophenes were synthesized from cyanoacetone and 1,4-dithianyl-2,5-diols, which serve as a source for the α-mercaptoaldehyde, using a modified Gewald reaction. doaj.orgresearchgate.net This reaction is typically carried out in a solvent like dimethylformamide (DMF) with a base such as triethylamine (B128534) at an elevated temperature. researchgate.net The resulting 3-acetyl-2-aminothiophenes are moderately stable and can be further converted to more stable acetamides by heating with acetic anhydride (B1165640). mdpi.comresearchgate.net
Another variation of the Gewald reaction for preparing 3-acetyl-2-aminothiophene derivatives involves a one-pot, three-component reaction of cyanoacetone, a carbonyl compound, and elemental sulfur. thieme-connect.com This reaction is typically performed in an alcohol solvent like methanol (B129727) or ethanol with piperidine (B6355638) as the base, heated for an extended period. thieme-connect.com This method has been successfully applied to synthesize various 3-acetyl-2-aminothiophene derivatives. thieme-connect.com
Detailed spectroscopic methods, including 1H-NMR, 13C-NMR, mass spectrometry, and infrared spectroscopy, are used to characterize the synthesized 3-acetyl-2-aminothiophenes and their derivatives. doaj.orgresearchgate.net
Alternative Synthetic Routes to 2-Thiophenamine Derivatives
Beyond the traditional Gewald reaction, several alternative and modern synthetic strategies have been developed to access 2-aminothiophene derivatives, often focusing on efficiency, diversity, and greener reaction conditions. These include multicomponent reactions, catalyzed reactions, and transition-metal-free approaches.
Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single synthetic operation to form a complex product, incorporating most or all of the atoms of the reactants. nih.gov The Gewald reaction itself is a classic example of a three-component reaction. acs.orgrsc.org
Several MCRs have been developed for the synthesis of 2-aminothiophene derivatives. tandfonline.com For instance, a one-pot synthesis of 2-(2-aminothiophene)-benzimidazoles has been achieved through a modified Gewald multicomponent reaction utilizing 2-cyanomethyl benzimidazoles, aldehydes with an active methylene group, and sulfur powder. rsc.org Another example is a four-component reaction that combines a Michael addition with the Gewald reaction to produce diverse, biologically active 2-aminothiophenes. rsc.org The Petasis reaction, a multicomponent reaction involving an amine, an aldehyde, and a boronic acid, has also been adapted for the synthesis of functionalized 2-aminothiophenes. acs.orgnih.govresearchgate.net In this approach, 2-aminothiophenes derived from the Gewald reaction are used as the amine component. acs.orgresearchgate.net
These MCRs offer significant advantages, including atom economy, mild reaction conditions, high yields, and compatibility with green solvents, making them attractive for the synthesis of diverse libraries of 2-aminothiophene derivatives. nih.gov
Homogeneously and Heterogeneously Catalyzed Reactions
Catalysis plays a crucial role in modern organic synthesis, and various catalyzed reactions have been developed for the synthesis of 2-aminothiophenes to improve efficiency and sustainability. nih.gov These can be broadly categorized into homogeneously and heterogeneously catalyzed reactions.
Homogeneous Catalysis: L-proline, an inexpensive and environmentally friendly amino acid, has been shown to be an effective catalyst for the one-pot synthesis of functionalized 2-aminothiophene scaffolds via the Gewald reaction. organic-chemistry.org The reaction proceeds under mild conditions with low catalyst loading, providing high yields. organic-chemistry.org Other organic bases like morpholine, triethylamine, and 1,4-diazabicyclo[2.2.2]octane (DABCO) have also been used to catalyze the Gewald reaction. jocpr.comresearchgate.net
Heterogeneous Catalysis: The use of heterogeneous catalysts offers advantages such as easy separation and reusability of the catalyst. Several heterogeneous catalysts have been employed for the synthesis of 2-aminothiophenes. For example, CaO has been reported as a cheap and efficient heterogeneous catalyst for the Gewald reaction in ethanol. derpharmachemica.com Nano-structured Na2CaP2O7 has also been utilized as a selective and active heterogeneous catalyst for the synthesis of substituted 2-aminothiophenes in water, highlighting a green chemistry approach. iau.ir The use of a polyacrylonitrile fiber functionalized with N-methylpiperazine has also been reported as an efficient catalyst for the Gewald reaction. nih.gov
The development of both homogeneous and heterogeneous catalytic systems continues to provide more efficient and environmentally benign methods for synthesizing 2-aminothiophene derivatives. nih.gov
Transition-Metal-Free Approaches
In recent years, there has been a significant push towards developing synthetic methods that avoid the use of transition metals due to their cost, toxicity, and potential for product contamination. Several transition-metal-free approaches for the synthesis of 2-aminothiophene derivatives have been reported.
One such method involves the reaction of 2-ynals with thioamides in alcohols to produce 2-aminothienyl ether derivatives. acs.orgresearchgate.netacs.org This transformation proceeds through a cascade of an aldol (B89426) condensation, a regioselective intramolecular cyclization, and a conjugate addition. acs.orgresearchgate.net This metal-free, one-pot synthesis provides a straightforward route to 2,3,5-trisubstituted 2-aminothiophenes. acs.org
Another notable transition-metal-free synthesis involves the cyclization of gem-difluoroalkenes with β-keto tertiary thioamides. rsc.org This reaction is assisted by a simple base, potassium carbonate, and provides access to N,N-disubstituted 2-aminothiophenes in good yields. rsc.org Furthermore, an elemental sulfur-mediated annulation of enaminones with methylene nitriles offers a switchable synthesis of either 2-aminothiophenes or 2-aminofurans under transition-metal-free conditions, depending on the reaction solvent and the presence of a base. thieme-connect.com
These transition-metal-free methods represent a significant advancement in the sustainable synthesis of 2-aminothiophene derivatives, offering mild reaction conditions and broad substrate compatibility. researchgate.net
Functionalization and Derivatization Strategies
The 2-aminothiophene core is a versatile scaffold that can be further functionalized and derivatized to create a wide array of complex heterocyclic systems. These derivatization strategies are crucial for modulating the biological and material properties of the resulting compounds.
Heterocyclization Reactions
The amino group at the 2-position and the adjacent functional groups on the thiophene ring provide reactive handles for various heterocyclization reactions. tubitak.gov.tr These reactions are instrumental in constructing fused and linked heterocyclic systems containing the thiophene moiety.
For example, 2-aminothiophene-3-carboxamides are valuable building blocks for the synthesis of thieno[2,3-d]pyrimidines. tubitak.gov.tr The reaction of 2-aminothiophene-3-carboxamides with nitriles in the presence of an acid catalyst leads to the formation of the corresponding thieno[2,3-d]pyrimidine (B153573) derivatives. tubitak.gov.tr
Furthermore, 3-acetyl-2-aminothiophenes can be used as starting materials for the synthesis of 4-chlorothieno[2,3-b]pyridine (B3024653) derivatives through a reaction with the Vilsmeier-Haack reagent (POCl3/DMF). thieme-connect.comthieme-connect.com The resulting chloro-substituted thienopyridines can then undergo further functionalization, such as palladium-catalyzed C-N cross-coupling reactions. thieme-connect.com
The Petasis reaction products of 2-aminothiophenes, which contain multiple functional groups, are also amenable to further transformations. acs.org For instance, intramolecular cyclization of these products can lead to the formation of pharmaceutically interesting thienodiazepine moieties. acs.orgnih.gov
These heterocyclization strategies demonstrate the utility of 2-aminothiophenes as versatile intermediates for the synthesis of a diverse range of complex, polyfunctional heterocyclic compounds with potential applications in various fields.
Formation of Benzothiophene (B83047) Derivatives
The fusion of a benzene (B151609) ring onto the thiophene core, starting from this compound, can be achieved through specific condensation and cyclization strategies. Benzo[b]thiophene is a significant heterocyclic system composed of a benzene ring fused to the 2,3-positions of a thiophene ring. chemicalbook.com
One notable method involves the reaction of a this compound derivative with diethyl succinate. scinito.ai This process begins with a condensation reaction, followed by an intramolecular cyclocondensation, which ultimately leads to the formation of a benzothiophene derivative. The reaction proceeds through the formation of an initial amide, followed by pyrrole (B145914) cyclization and subsequent dehydrogenation to aromatize the newly formed ring.
The Gewald reaction is another cornerstone in thiophene chemistry, typically used to synthesize 2-aminothiophenes from α-methylene ketones, activated nitriles, and elemental sulfur. thieme-connect.dewikipedia.orgorganic-chemistry.org While the primary product is a 2-aminothiophene, modifications and subsequent reactions of the Gewald product can lead to more complex structures, including annulated systems like tetrahydro-1-benzothiophenes. mdpi.comresearchgate.net
Synthesis of Pyridine (B92270), Pyrrole, and Pyridopyrimidine Moieties
The inherent reactivity of this compound allows for its use in constructing various nitrogen-containing heterocycles.
Pyridine Derivatives : The reaction of this compound with diethyl malonate can yield a hydroxypyridine derivative. This is thought to occur via an intermediate tertiary amine which then undergoes further reaction and decarboxylation. scinito.ai Similarly, cyclocondensation with ethyl acetoacetate (B1235776) produces an acetyl pyridine derivative.
Pyrrole Derivatives : Acylation of this compound with chloroacetyl chloride, followed by an intramolecular cyclization, results in the formation of a chloropyrrole derivative. This pyrrole compound can be further functionalized.
Pyridopyrimidine Derivatives : Pyridopyrimidine structures can be synthesized from this compound-derived intermediates. An aminocyanopyridine, formed by reacting this compound with ethyl cyanoacetate, can undergo a [4+2] cycloaddition with benzoyl isothiocyanate. This reaction proceeds through an intramolecular heterocyclization to produce the fused pyridopyrimidine system.
Design of Thiophene with Azole and Azine Moieties
This compound is a key building block for creating hybrid molecules where the thiophene ring is fused or linked to other heterocyclic systems like azoles (e.g., pyrroles) and azines (e.g., pyridines). scinito.ai
The synthesis of a pyrrole-fused benzothiophene, for example, is achieved by reacting a this compound derivative with diethyl succinate. The process involves initial amide formation, followed by a pyrrole cyclization through an intramolecular nucleophilic attack, and finally dehydrogenation to form the aromatic system. The reaction of 2-aminothiophene-3-carbonitriles with ketones under microwave irradiation can also afford amino-thieno[2,3-b]pyridine derivatives. researchgate.net These reactions highlight the utility of this compound in generating diverse, condensed heterocyclic libraries.
Alkylation and Acylation Reactions
The amino group of this compound is readily susceptible to alkylation and acylation, providing a straightforward method for functionalization and further elaboration.
Alkylation : Alkylation of the amino group has been demonstrated using reagents like N-phenyl chloroacetamide in the presence of acetic acid and sodium acetate, leading to the corresponding alkylated derivative. Such reactions typically require a base to enhance the nucleophilicity of the amine.
Acylation : Acylation can be achieved using various acylating agents. Reaction with chloroacetyl chloride provides an acylated intermediate that can cyclize to form other heterocycles. Similarly, reaction with succinic anhydride yields an acylated derivative containing a carboxylic acid function. Acylation is also a key step in solid-phase Gewald protocols, where the resin-bound aminothiophene is acylated with acetyl chloride before cleavage from the support. thieme-connect.de
Condensation Reactions
Condensation reactions are fundamental to the synthetic utility of this compound, often serving as the initial step in multicomponent reactions. The Gewald reaction, a prime example, commences with a Knoevenagel condensation between a ketone or aldehyde and an activated nitrile. thieme-connect.dewikipedia.org This is followed by the addition of sulfur and subsequent cyclization to form the 2-aminothiophene ring. thieme-connect.de
Other condensation reactions include:
The reaction with diethyl malonate to form pyridine derivatives. scinito.ai
The cyclocondensation with ethyl acetoacetate to yield acetyl pyridines.
Condensation with dimethylformamide-dimethylacetal (DMF-DMA) to produce acrylamide (B121943) derivatives. researchgate.net
These reactions underscore the ability of this compound and its precursors to react with carbonyl compounds, leading to a variety of heterocyclic systems. researchgate.net
Incorporation into Hybrid Molecular Structures
2-Aminothiophenes are valuable synthons for the creation of complex, polycyclic hybrid molecules. researchgate.net Their functional groups allow for sequential reactions to build fused ring systems. For instance, a 2-aminothiophene derivative can be used to synthesize thieno[2,3-d]pyrimidine systems. researchgate.net The synthesis of these hybrid structures is often driven by the search for novel compounds with specific electronic or biological properties. researchgate.netresearchgate.net The versatility of the 2-aminothiophene scaffold allows for its integration into larger molecular frameworks, including oligothiophene-BODIPY hybrids and azomethine-bridged polythiophene-ferrocenes. researchgate.net
Structural Confirmation of Synthesized Derivatives
The structures of newly synthesized derivatives of this compound are rigorously confirmed using a combination of modern spectroscopic and analytical techniques. vulcanchem.comresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are essential for structural elucidation. vulcanchem.commdpi.com For example, in a synthesized pyridine derivative, aromatic protons appear in the δ 6.95-7.30 ppm range, while an OH signal might be observed at 8.42 ppm. In an alkylated derivative, characteristic signals for the cyclohexane (B81311) protons and the newly introduced CH₂ group can be seen at specific chemical shifts.
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify key functional groups. Characteristic absorption peaks confirm the presence of groups such as nitriles (CN, ~2200 cm⁻¹), carbonyls (C=O, ~1620-1680 cm⁻¹), and amines (NH, ~3300-3400 cm⁻¹).
Mass Spectrometry (MS) : Mass spectrometry, particularly high-resolution mass spectrometry (HRMS), is used to confirm the molecular formula of the synthesized compounds by providing an accurate molecular ion peak. vulcanchem.commdpi.comvulcanchem.com
X-ray Crystallography : For crystalline solids, single-crystal X-ray diffraction provides unambiguous proof of structure, including stereochemistry and molecular conformation. mdpi.comvulcanchem.com It reveals precise bond lengths, bond angles, and details of intermolecular interactions, such as hydrogen bonding. mdpi.com For instance, the crystal structure of (2-amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)(phenyl)methanone was determined to be in the orthorhombic space group Pna2₁, confirming its molecular geometry. mdpi.com
Elemental Analysis : This technique provides the percentage composition of elements (C, H, N, S) in a compound, which is compared against the calculated values for the proposed structure to confirm its empirical formula. researchgate.net
The following table provides a summary of the spectroscopic data for a selection of this compound derivatives.
| Derivative | Synthesis Method | ¹H NMR (δ, ppm) | IR (ν, cm⁻¹) | Reference |
| Benzothiophene with pyrrole moiety (4) | Reaction of aminocyanothiophene (1) with diethyl succinate | 7.17 - 8.36 (m, 6H, ArH's, pyrrole H) | 2196 (CN), 1624 (C=O), 1535 (C=C) | |
| Acetyl pyridine (10) | Condensation of aminocyanothiophene (1) with ethyl acetoacetate | 6.95-7.30 (m, 5H, Ar H, pyridine H), 8.42 (s, 1H, OH) | 2202 (CN), 1624 (C=O), 1519 (C=C) | |
| Alkylated derivative (11) | Alkylation of aminocyanothiophene (1) with N-phenyl chloroacetamide | 1.75, 2.17, 2.51 (3s, 8H, cyclohexane H's), 2.89 (s, 2H, CH₂), 7.29-7.58 (m, 5H, ArH's), 11.51-7.95 (s, 2H, 2NH) | 2210 (CN), 1657 (C=O), 3271 (NH) | |
| Aminocyanopyridine (19) | Reaction of aminocyanothiophene (1) with ethyl cyanoacetate | 1.79, 2.52, 2.80 (3s, 8H, cyclohexane protons), 3.98 (s, 2H, pyridine CH₂), 8.30 (s, 2H, NH₂) | 2194 (CN), 1619 (C=O), 3330 (NH₂) |
Spectroscopic Characterization (e.g., NMR, IR, MS)
The characterization of this compound relies on a combination of spectroscopic methods that probe its molecular structure. While comprehensive spectral data for the unstable parent compound is not extensively documented, the analysis of its more stable derivatives provides significant insight into the expected spectroscopic signatures. ontosight.aivulcanchem.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of this compound derivatives.
¹H NMR: In the proton NMR spectrum, the protons on the thiophene ring typically appear in the aromatic region. For instance, in derivatives like 2-amino-4-(4-methoxyphenyl)thiophene-3-carbonitriles, aromatic protons resonate between δ 6.8 and 7.5 ppm. vulcanchem.com The amine (-NH2) protons are also characteristic, with their chemical shift often appearing in a broad signal, such as between δ 5.2–5.5 ppm in some derivatives. vulcanchem.com For N,N-bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine, the thiophene protons appear at δ 7.05 ppm and δ 6.81 ppm. researchgate.net
¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon environments within the molecule. In derivatives such as methyl 3-aminobenzo[b]thiophene-2-carboxylate, the carbon atoms of the thiophene ring resonate at distinct chemical shifts, with the carbon bonded to the amine group appearing around 148.5 ppm and other ring carbons appearing between 99.0 and 140.0 ppm. mdpi.com
Interactive Table 1: Exemplary NMR Data for this compound Derivatives
| Compound Name | Nucleus | Chemical Shift (δ, ppm) |
| Methyl 3-aminobenzo[b]thiophene-2-carboxylate mdpi.com | ¹H NMR | 7.73 (d, 1H), 7.63 (d, 1H), 7.49–7.44 (m, 1H), 7.39–7.34 (m, 1H), 5.80 (s, 2H, NH₂), 3.89 (s, 3H, OCH₃) |
| ¹³C NMR | 165.9 (C=O), 148.5 (C-NH₂), 140.0, 131.3, 128.2, 123.9, 123.4, 121.2, 99.0 (Thiophene & Benzene Carbons), 51.5 (OCH₃) | |
| N,N-bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine researchgate.net | ¹H NMR | 7.53–7.47 (m, 8H), 7.22 (d, 4H), 7.05 (d, 1H, Th-H), 6.99–6.93 (m, 5H), 6.81 (d, 1H, Th-H), 4.02 (t, 4H, OCH₂), 1.83 (p, 4H), 1.56–1.46 (m, 4H), 1.42–1.37 (m, 8H), 0.97–0.92 (t, 6H, CH₃) |
| ¹³C NMR | 158.4, 145.4, 140.1, 132.8, 128.0, 126.8, 124.6, 123.9, 118.9, 115.1 (Aromatic Carbons), 68.2 (OCH₂), 31.7, 29.4, 25.9, 22.8 (Alkyl Carbons), 14.2 (CH₃) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies. For this compound and its derivatives, key absorptions include the N-H stretching of the amine group and various vibrations of the thiophene ring. vulcanchem.com In the IR spectrum of 2-amino-3,5-dinitro-thiophene, characteristic peaks are observed that confirm the presence of both the amine and nitro functional groups alongside the thiophene ring. nist.gov For related derivatives, the N-H stretch is typically observed around 3350 cm⁻¹, while C-S vibrations of the thiophene ring appear in the 630-690 cm⁻¹ range. vulcanchem.com
Interactive Table 2: Characteristic IR Absorption Frequencies for this compound Derivatives
| Functional Group | Derivative | Wavenumber (cm⁻¹) |
| N-H Stretch | (Thiophen-2-ylmethyl)(thiophen-3-ylmethyl)amine vulcanchem.com | ~3350 (broad) |
| C=O Stretch | 1-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(thiophen-2-yl)urea vulcanchem.com | ~1700 |
| C=N Stretch | 1-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(thiophen-2-yl)urea vulcanchem.com | ~1600 |
| C-S Stretch | (Thiophen-2-ylmethyl)(thiophen-3-ylmethyl)amine vulcanchem.com | 630-690 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For derivatives like 3-(1H-pyrrol-1-yl)thiophen-2-amines, electron impact (EI) ionization typically results in a stable molecular ion (M+•) peak, which is often the base peak. researchgate.net Common fragmentation pathways include the cleavage of the C-N bond at the amine substituent. researchgate.net In analogous compounds such as (3-methoxy-2-thienyl)-phenyl-amine, high-resolution mass spectrometry (HRMS) can confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion. vulcanchem.com
X-ray Crystallography for Molecular Structure Elucidation
For example, the crystal structure of methyl-3-aminothiophene-2-carboxylate (matc) has been determined, revealing that it crystallizes in the monoclinic P21/c space group. mdpi.com The analysis showed that the asymmetric unit contains three crystallographically independent molecules linked by N–H⋯O and N–H⋯N hydrogen bonds, which stabilize the crystal packing. mdpi.com Similarly, the structure of methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate was confirmed through X-ray crystallographic analysis. mdpi.com
The study of 2,3-thienoimide capped quaterthiophenes using synchrotron radiation X-ray powder diffraction has also provided detailed structural insights, demonstrating the power of diffraction techniques in characterizing complex thiophene-based systems. rsc.org These studies on derivatives are crucial for understanding how the this compound core influences the solid-state packing and intermolecular interactions of larger, more complex molecules. mdpi.com
Interactive Table 3: Crystallographic Data for a this compound Derivative
| Parameter | Methyl-3-aminothiophene-2-carboxylate mdpi.com |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Key Interactions | N–H⋯O and N–H⋯N hydrogen bonds |
| Noteworthy Features | Three independent molecules in asymmetric unit |
Medicinal Chemistry and Biological Activity of 2 Thiophenamine Scaffolds
Role as a Privileged Scaffold in Drug Discovery
In the field of medicinal chemistry, the 2-thiophenamine structure is recognized as a "privileged scaffold." nih.govresearchgate.net This designation stems from its ability to serve as a versatile core for developing ligands that can interact with a wide range of biological targets, leading to diverse pharmacological activities. nih.govresearchgate.netafjbs.com The incorporation of the 2-aminothiophene moiety into a molecule can confer potent and selective inhibitory or modulatory effects. nih.govresearchgate.net This makes it an attractive and central five-membered heterocyclic core for drug discovery programs. nih.gov
The utility of the this compound scaffold is further enhanced by its accessibility, often through established synthetic routes like the Gewald reaction. nih.gov It not only forms the basis of many active compounds but also acts as a crucial synthon for creating more complex thiophene-containing heterocycles and hybrid molecules with significant therapeutic potential. nih.govresearchgate.net A number of clinically used drugs, including olanzapine (B1677200) and clotiazepam, have been designed based on the thiophen-2-amine scaffold. researchgate.net
Structure-Activity Relationship (SAR) Studies
Influence of Substituent Patterns on Biological Efficacy
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the thiophene (B33073) ring. Research has shown that specific substitution patterns can dramatically modulate the efficacy of these compounds against various biological targets.
For instance, in the context of antileishmanial activity, the presence of a lateral indole (B1671886) ring attached to the 2-amino group has been found to be favorable for activity. researchgate.netmdpi.comnih.gov Further modifications, such as the introduction of a 5-bromoindole (B119039) moiety, can lead to compounds with potent activity against both promastigote and amastigote forms of Leishmania amazonensis. mdpi.com
Studies on other derivatives have revealed the following insights:
The size of cycloalkyl or piperidinyl chains at the C-4 and C-5 positions can modulate the antileishmanial activity. mdpi.com
Substitution at the C-3 position, such as replacing a carbonitrile group with a carboxamide or carboxylate, can positively influence activity, particularly when combined with an N-Boc-piperidinyl moiety at C-4 and C-5. mdpi.com
The presence of alkyl substituents at the C-6 position of a fused tetrahydrobenzo[b]thiophene ring is generally tolerable but does not consistently improve antileishmanial activity compared to the unsubstituted analog. researchgate.net
For antifungal activity, the presence of halogens and nitro substituents has been shown to increase efficacy. researchgate.net
In certain benzo[b]thiophene derivatives, the presence of hydroxy groups on aryl substituents was found to be essential for antifungal activity. researchgate.net
Pharmacophore Identification and Modulation
A pharmacophore is an abstract representation of the essential molecular features responsible for a molecule's biological activity. unina.it Identifying and modulating the pharmacophore of this compound derivatives is a key strategy in designing new and more effective therapeutic agents. nih.govresearchgate.net
The process involves:
Selection of Active Ligands : A set of this compound derivatives with known activity against a specific target is chosen. unina.it
Conformational Analysis : The possible three-dimensional shapes of these molecules are determined. unina.it
Feature Assignment and Superimposition : Key chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) are identified and aligned to create a common 3D pharmacophore model. unina.it
Diverse Pharmacological Attributes and Mechanisms of Action
The this compound scaffold is associated with a broad spectrum of pharmacological activities. nih.govijpbs.com Derivatives have been reported to possess antimicrobial, anti-inflammatory, analgesic, antioxidant, antitumor, antiviral, and anticonvulsant properties. afjbs.comijpbs.comslideshare.net The diverse biological actions are attributed to their ability to interact with various biological targets like enzymes and receptors. nih.govafjbs.com The mechanisms of action are varied and are a subject of ongoing investigation to fully understand their therapeutic potential. nih.govresearchgate.net
Antiprotozoal Activity
Derivatives of this compound have demonstrated significant potential as antiprotozoal agents. nih.govresearchgate.net Research has shown their efficacy against various protozoan parasites. researchgate.netmdpi.com The development of new antiprotozoal drugs is critical due to the limitations of current therapies, and 2-aminothiophenes represent a promising class of compounds in this area. nih.gov
Antileishmanial Activity of 2-Aminothiophene Derivatives
A significant area of research has focused on the antileishmanial activity of 2-aminothiophene derivatives. researchgate.netmdpi.comnih.gov Leishmaniasis is a neglected tropical disease with limited therapeutic options, making the discovery of new, effective, and safer drugs a priority. mdpi.com
Studies have shown that 2-aminothiophene derivatives are active against different Leishmania species, including L. amazonensis, L. braziliensis, L. major, and L. infantum. researchgate.netnih.govresearchgate.net The mechanism of action for some of these compounds involves inducing apoptosis-like cell death in the parasites. researchgate.netnih.gov This is characterized by processes such as phosphatidylserine (B164497) externalization and DNA fragmentation. researchgate.netnih.gov Furthermore, docking studies suggest that some derivatives may act by inhibiting trypanothione (B104310) reductase (TryR), a crucial enzyme in the parasite's antioxidant defense system. researchgate.netnih.gov
Certain compounds have also been shown to exert an immunomodulatory effect, stimulating macrophages to produce increased levels of tumor necrosis factor-alpha (TNF-α), interleukin-12 (B1171171) (IL-12), and nitric oxide (NO), which are involved in parasite clearance. researchgate.netnih.gov
Detailed research findings have identified several promising compounds with significant antileishmanial activity.
Table 1: Antileishmanial Activity of Selected 2-Aminothiophene Derivatives against L. amazonensis
| Compound | Activity against Promastigotes (IC₅₀ in µM) | Activity against Amastigotes (EC₅₀ in µM) | Reference |
|---|---|---|---|
| SB-44 | 7.37 | 15.82 | mdpi.com |
| SB-83 | 3.37 | 18.5 | mdpi.com |
| SB-200 | 3.65 | 20.09 | mdpi.com |
| Meglumine antimoniate | >100 | - | mdpi.com |
Table 2: Antileishmanial Activity of Compound SB-200 against Various Leishmania Species
| Leishmania Species | Activity against Promastigotes (IC₅₀ in µM) | Activity against Amastigotes (IC₅₀ in µM) | Reference |
|---|---|---|---|
| L. braziliensis | 4.25 | - | researchgate.net |
| L. major | 4.65 | - | researchgate.net |
| L. infantum | 3.96 | 2.85 | researchgate.net |
These findings underscore the potential of 2-aminothiophene derivatives as lead compounds for the development of new and effective treatments for leishmaniasis. researchgate.netnih.gov
Antiproliferative and Antitumor Properties
Derivatives of the this compound scaffold have demonstrated significant potential as antiproliferative and antitumor agents, acting through various mechanisms. researchgate.net Benzo[b]thiophene-6-carboxamide 1,1-dioxide derivatives, for instance, have exhibited growth inhibition against HTB-54, CCRF-CEM, and HeLa tumor cell lines at nanomolar concentrations. researchgate.net
In one study, several 2-amino thiophene derivatives were evaluated for their antiproliferative effects on human cervical adenocarcinoma (HeLa) and human pancreatic adenocarcinoma (PANC-1) cell lines. nih.gov The results indicated that the derivatives possessed significant antiproliferative capabilities, with some showing efficacy comparable to or greater than the standard drug, doxorubicin. nih.gov Specifically, compounds 6CN14 and 7CN09 were highlighted for their superior efficiency. nih.gov The mechanism of action for these compounds appears to be cytostatic, as they were found to interfere with the cell cycle progression, thereby preventing the growth and multiplication of tumor cells. nih.gov
Furthermore, research into non-small cell lung cancer (NSCLC) has explored 2-amino-3-cyanothiophene analogs as a lipophilic scaffold for developing telomerase inhibitors, a key target in cancer therapy due to its activation in the majority of cancer cells. mdpi.com
Table 1: Antiproliferative Activity of Selected this compound Derivatives
| Compound | Cell Line | Activity | Source |
|---|---|---|---|
| Benzo[b]thiophene-6-carboxamide 1,1-dioxide derivatives | HTB-54, CCRF-CEM, HeLa | Growth inhibition at nanomolar concentrations | researchgate.net |
| 6CN14 | HeLa, PANC-1 | High antiproliferative efficiency | nih.gov |
| 7CN09 | HeLa, PANC-1 | High antiproliferative efficiency | nih.gov |
A primary mechanism for the antitumor activity of this compound derivatives is the inhibition of protein kinases, which are crucial enzymes in cell signaling pathways often dysregulated in cancer. ontosight.ai The phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway, which governs cell proliferation, survival, and metabolism, is a prominent target. nih.govnih.gov
A series of 2-(thiophen-2-yl)-1,3,5-triazine derivatives were synthesized and identified as novel dual inhibitors of PI3Kα and mTOR. nih.gov Among these, compound 13g proved to be the most promising, with potent antitumor activity against A549, MCF-7, and Hela cell lines. nih.gov Notably, it showed a significant improvement in mTOR inhibition compared to the known class I PI3K inhibitor pictilisib (B1683980) (GDC-0941). nih.gov Western blot analysis confirmed that compound 13g effectively suppressed the phosphorylation of AKT, a key downstream component of the PI3K pathway. nih.gov
In another approach, structure-based drug design led to the discovery of tetra-substituted thiophenes as highly selective PI3K inhibitors. nih.gov These compounds displayed subnanomolar potency for PI3Kα and over 7000-fold selectivity against mTOR kinase. nih.gov Compounds 9 and 10 from this series had a PI3Kα Kᵢ of less than 1 nM and demonstrated good oral antitumor activity in a mouse xenograft tumor model. nih.gov The introduction of a triazole moiety was critical for maintaining the hydrogen-bonding network within the PI3K receptor, enhancing both potency and selectivity. nih.gov
Additionally, thieno[3,2-d]pyrimidine (B1254671) derivatives have been evaluated as potent inhibitors of PI3K p110α. oncotarget.com
Table 2: Kinase Inhibitory Activity of Selected this compound Derivatives
| Compound | Target | IC₅₀ / Kᵢ | Cell Line / Assay | Source |
|---|---|---|---|---|
| 13g | PI3Kα/mTOR | IC₅₀: 0.20 µM (A549), 1.25 µM (MCF-7), 1.03 µM (Hela) | A549, MCF-7, Hela | nih.gov |
| mTOR | IC₅₀: 48 nM | Enzymatic Assay | nih.gov | |
| Pictilisib (GDC-0941) | mTOR | IC₅₀: 525 nM | Enzymatic Assay | nih.gov |
| Compound 9 | PI3Kα | Kᵢ < 1 nM | Enzymatic Assay | nih.gov |
| Compound 10 | PI3Kα | Kᵢ < 1 nM | Enzymatic Assay | nih.gov |
Antiviral Efficacy
The this compound scaffold is a structural component of various compounds with antiviral properties. researchgate.netresearchgate.net Research has shown the potential of these derivatives against significant viral threats. For example, certain newly synthesized benzo[b]thiophene derivatives were tested for their antiviral activity against the H5N1 influenza virus, with their efficacy determined by calculating both EC₅₀ and LD₅₀ values. researchgate.net
In the fight against Ebola virus (EVD), a thiophene scaffold was identified as a promising hit from a phenotypic screening campaign. nih.gov This led to the synthesis of a new class of compounds that function as viral entry inhibitors. nih.gov The mechanism of these inhibitors is believed to involve blocking the interaction between the Ebola virus glycoprotein (B1211001) (EBOV-GP) and the host cell, a critical step for viral entry. nih.gov
Antibacterial and Antimicrobial Activity
Thiophene derivatives have long been recognized for their broad-spectrum antimicrobial activity. researchgate.netresearchgate.netresearchgate.net A study focused on novel "armed" thiophene derivatives reported significant antibacterial action. nih.govnih.gov In this research, a tetrasubstituted 2-acetylthiophene (B1664040) was used to create various iminothiophene derivatives. nih.gov When tested against several bacterial strains, some of these compounds showed potent antimicrobial effects. nih.govnih.gov Notably, iminothiophene derivative 7 , which incorporates a 2-aminobenzimidazole (B67599) moiety, was found to be more potent against Pseudomonas aeruginosa than the standard antibiotic drug gentamicin. nih.govnih.gov The inherent resistance of Gram-negative bacteria like P. aeruginosa is often due to their lipopolysaccharide outer membrane, which acts as a permeability barrier, making this finding particularly significant. nih.gov The mechanism for some thiophene-containing antimicrobials is thought to involve the stabilization of DNA-cleavage complexes by selectively binding to the associated protein. researchgate.net
Table 3: Antibacterial Activity of a Selected this compound Derivative
| Compound | Target Bacterium | Activity Comparison | Source |
|---|---|---|---|
| Derivative 7 | Pseudomonas aeruginosa | More potent than gentamicin | nih.govnih.gov |
Antifungal Properties
This compound derivatives have emerged as effective antifungal agents against a range of clinically relevant fungi. researchgate.netresearchgate.net Di(hetero)arylamine derivatives of the benzo[b]thiophene system have shown broad-spectrum activity against Candida and Aspergillus species, as well as dermatophytes. researchgate.net Some of these compounds were notably active against fluconazole-resistant fungal strains. researchgate.net Structure-activity relationship (SAR) studies revealed that the presence of hydroxy groups was essential for the activity of aryl derivatives. researchgate.net
In another study, Schiff bases bearing 2-aminothiophene derivatives were designed through molecular simplification and evaluated for their in vitro antifungal activity against dermatophytes. scielo.br Compound 4e , a di-substituted halogenated derivative, was active against T. tonsurans and T. rubrum with MIC values of 64 µg/mL and 32 µg/mL, respectively, demonstrating superior activity to fluconazole (B54011) in these cases. scielo.br The presence of a nitro (NO₂) group was also found to be crucial for activity in certain indole methylidene derivatives like 4p . scielo.br
Furthermore, the compound 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (6CN) has been incorporated into chitosan-based films. nih.gov These films demonstrated antifungal activity against Candida albicans, Candida tropicalis, and Candida parapsilosis, suggesting their potential as a topical antifungal formulation. nih.gov A thiophene-thiosemicarbazone derivative known as L10 has also shown promising antifungal activity against C. albicans, which is mediated by inducing oxidative stress and apoptosis. nih.gov
Table 4: Antifungal Activity of Selected this compound Derivatives
| Compound | Target Fungi | MIC (µg/mL) | Source |
|---|---|---|---|
| 4e | T. tonsurans 700 | 64 | scielo.br |
| T. rubrum 6753 | 32 | scielo.br | |
| 6CN-chitosan film | C. albicans, C. tropicalis, C. parapsilosis | Effective antifungal activity | nih.gov |
Channel and Cannabinoid Receptor Inhibition
The versatility of the this compound scaffold extends to its role in modulating ion channels and receptors, including cannabinoid receptors, which are part of a complex signaling system in the body. researchgate.netfrontiersin.org A novel class of thioamide derivatives has been identified as neutral cannabinoid-1 (CB1) receptor antagonists. nih.gov The transformation of a carboxamide linker to a thioamide in these compounds maintained potent CB1 antagonism (below 10 nM) while improving solubility. nih.gov One such neutral antagonist, compound 2c , significantly reduced body weight in diet-induced obese mice, highlighting its therapeutic potential for treating obesity. nih.gov
The mechanism of cannabinoid receptor action often involves the modulation of ion channels. nih.gov For instance, cannabinoid receptor activation can inhibit presynaptic Q- and N-type calcium channels, which in turn reduces the probability of neurotransmitter release. nih.gov This action is believed to contribute to many of the physiological effects of cannabinoids. nih.gov Other research has shown that synthetic cannabinoids like WIN55,212-2 can inhibit native nicotinic receptors in a manner independent of cannabinoid receptors. frontiersin.org More recent work has focused on developing photoswitchable probes from the CB2 agonist HU308 to enable optical control over CB2 receptor-mediated calcium release, offering precise tools to study its signaling pathways. chemrxiv.org
Anti-inflammatory Applications
Derivatives of this compound are being actively investigated for their anti-inflammatory properties. researchgate.netresearchgate.netnih.gov Thiophene-based compounds can exert anti-inflammatory effects by targeting key enzymes and signaling pathways involved in the inflammatory response. nih.gov For example, a hybrid compound (23 ) containing a 2-aminobenzothiazole (B30445) (2BT) moiety and rhodamine was evaluated through molecular docking as a potential dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), two major enzymes in inflammatory pathways. nih.gov
In vitro assays have shown that certain thiophene derivatives (9 and 10 ) can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and IL-6 from human red blood cells, while simultaneously increasing the anti-inflammatory cytokine IL-10. nih.gov This activity was superior to that of the standard anti-inflammatory drug indomethacin. nih.gov Additionally, other studies have reported that thiophene-3-carboxamide (B1338676) can reduce the expression of IL-6 mRNA, further supporting the role of these scaffolds in mitigating inflammation. researchgate.net
Cholinesterase Inhibitory Potential
The this compound scaffold serves as a critical component in the development of cholinesterase inhibitors, which are instrumental in managing neurodegenerative conditions like Alzheimer's disease. gsconlinepress.com These compounds work by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes that break down the neurotransmitter acetylcholine (B1216132). gsconlinepress.com The inhibition of these enzymes leads to an accumulation of acetylcholine in the brain, which can help to alleviate some of the symptoms of dementia. gsconlinepress.com
Research has shown that derivatives of this compound can be potent inhibitors of both AChE and BChE. nih.govnih.gov For example, resveratrol-thiophene hybrids have demonstrated significant inhibitory activity against both enzymes. nih.gov In one study, a particular resveratrol-thiophene derivative showed higher inhibitory activity against BChE than the reference drug galantamine. nih.gov
The inhibitory potential of these compounds is influenced by their chemical structure. For instance, the presence of certain functional groups, such as hydroxyl groups, can enhance their antioxidant and cholinesterase inhibitory activities. nih.gov The table below presents the cholinesterase inhibitory activity of selected compounds.
Table 1: Cholinesterase Inhibitory Activity of Selected Compounds
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| Resveratrol-thiophene hybrid II | BChE | 4.6 |
| Galantamine (Reference Drug) | BChE | 7.9 |
| Resveratrol-thiophene hybrid III | AChE | - |
Data for IC50 values of Resveratrol-thiophene hybrid III and Donepezil were not specified in the provided context.
Investigation of Pharmacokinetic Properties
The pharmacokinetic profile of a drug, which includes its absorption, distribution, metabolism, and excretion (ADME), is a crucial determinant of its efficacy and safety. ajol.info For this compound derivatives, these properties are influenced by factors such as lipophilicity and the presence of specific functional groups. vulcanchem.com
In silico tools are often used to predict the ADMET properties of these compounds in the early stages of drug development. ajol.info These predictions can help to identify candidates with favorable pharmacokinetic profiles, such as good intestinal absorption and the ability to cross the blood-brain barrier. ajol.info Studies on some thiophene derivatives have predicted high intestinal absorption rates and good distribution to the central nervous system. ajol.info
The metabolism of this compound derivatives is also a key consideration. The thiophene ring can be metabolized by cytochrome P450 enzymes, and the amino group can undergo various transformations. The metabolic stability of these compounds can be improved by modifying their chemical structure, for example, by introducing groups that block metabolic sites.
Clinical Development and Therapeutic Potential
While many 2-aminothiophene derivatives have shown promise in preclinical studies, their progression to clinical trials has been limited. researchgate.net However, the 2-aminothiophene scaffold is a key component of several approved drugs, such as the antipsychotic olanzapine and the antiplatelet agent prasugrel. researchgate.netresearchgate.net
The diverse biological activities of this compound derivatives, including anticancer, antimicrobial, and anti-inflammatory effects, suggest that this scaffold holds significant potential for the development of new drugs for a wide range of diseases. researchgate.netresearchgate.net Further research is needed to optimize the lead compounds and to evaluate their efficacy and safety in clinical settings. nih.gov
Drug Design and Development Strategies
Bioisosterism is a drug design strategy that involves replacing a functional group in a molecule with another group that has similar physical or chemical properties. ajptr.comslideshare.net This can lead to improved potency, selectivity, and pharmacokinetic properties. nih.gov In the case of 2-aminothiophene derivatives, the sulfur atom in the thiophene ring can be replaced with a selenium atom, a strategy known as S-Se bioisosterism. mdpi.comproceedings.science
This substitution can have a significant impact on the biological activity of the molecule. acs.org For example, in a study of antileishmanial agents, 2-aminoselenophene derivatives were found to be more potent than their 2-aminothiophene counterparts. mdpi.com The increased activity was attributed to the different electronic and steric properties of selenium compared to sulfur. ajptr.com
Rational drug design involves using knowledge of the three-dimensional structure of a biological target to design molecules that can bind to it with high affinity and selectivity. ontosight.ai This approach has been used to develop novel this compound-based therapeutic agents. nih.gov
Molecular docking is a computational technique that is often used in rational drug design to predict how a ligand will bind to a protein. mdpi.com This information can be used to guide the synthesis of new compounds with improved properties. For example, molecular docking has been used to design this compound derivatives that are potent inhibitors of cholinesterase. nih.gov
Another rational design strategy is scaffold hopping, which involves replacing the core structure of a molecule with a different scaffold while maintaining its biological activity. niper.gov.in This can lead to the discovery of new chemical classes of drugs with improved properties. niper.gov.in
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Acetylcholinesterase |
| Butyrylcholinesterase |
| Galantamine |
| Olanzapine |
| Prasugrel |
| Resveratrol |
| 2-Aminoselenophene |
| 2-Aminothiophene |
Computational Chemistry and Electronic Structure Investigations
Quantum-Chemical Calculations
Quantum-chemical calculations have been instrumental in elucidating the molecular and electronic properties of 2-Thiophenamine and its analogues. These theoretical approaches allow for a detailed understanding of the structure-property relationships that govern the functionality of these compounds.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It has been extensively applied to study this compound derivatives, providing valuable information on their geometry, spectroscopic features, and electronic characteristics. mdpi.comdiva-portal.orgd-nb.inforesearchgate.netdiva-portal.org
DFT calculations are employed to determine the most stable geometric structure of molecules by finding the minimum energy conformation. github.com For derivatives of this compound, such as N,N-diphenyl-2-thiophenamine (DPTA), geometry optimization using the B3LYP functional and the 6-31G(d,p) basis set has confirmed an almost coplanar conformation between the thiophene (B33073) ring and adjacent moieties. diva-portal.org This planarity is crucial as it facilitates electronic coupling between different parts of the molecule. diva-portal.org
Conformational analysis, often performed using methods like Potential Energy Surface (PES) scans, helps in identifying various stable conformers of a molecule. nih.gov For some merocyanine (B1260669) dyes containing a this compound donor group, it has been shown that the conformational landscape can change significantly when moving from the gas phase to a solution, which in turn affects the molecule's properties. unibo.it
Table 1: Examples of DFT Functionals and Basis Sets Used in Geometry Optimization Studies
| Molecule/System | DFT Functional | Basis Set | Key Finding | Reference |
|---|---|---|---|---|
| N,N-diphenyl-2-thiophenamine (DPTA) | B3LYP | 6-31G(d,p) | Almost coplanar conformation between thiophene and BTD rings. | diva-portal.org |
| Merocyanine with 5-ethenyl N,N-disubstituted thiophenamine donor | PBE, PBE0, B3LYP, CAM-B3LYP, B2PLYP | def2/TZVP | Significant effect of polar solvent on geometry. | unibo.it |
| 2-nitroimidazole derivatives | B3LYP | 6-311+G(d,p) | Conformational landscape changes from gas phase to aqueous solution. | mdpi.com |
DFT and its time-dependent extension (TD-DFT) are powerful tools for predicting various spectroscopic properties, including vibrational (IR and Raman) and electronic (UV-Vis) spectra. mdpi.comnih.gov For derivatives of 2-nitroimidazole, which share heterocyclic structural motifs with thiophenamine, DFT calculations at the B3LYP/6-311+G(d,p) level have been used to assign vibrational modes in IR and Raman spectra. mdpi.com
In the study of N,N-diphenyl-2-thiophenamine (DPTA), experimental valence and core level photoelectron spectroscopy and near-edge X-ray absorption spectroscopy (NEXAFS) measurements were compared with DFT calculations to provide a detailed description of the molecular electronic structure. diva-portal.orgresearchgate.net This comparative approach allows for a robust assignment of experimental spectral features. researchgate.netacs.org
The electronic structure of this compound derivatives is key to their application in organic electronics. DFT calculations provide insights into the distribution of electron density and the nature of molecular orbitals. diva-portal.orgresearchgate.net For instance, in N,N-diphenyl-2-thiophenamine (DPTA), the electron-donating properties are largely explained by the significant contribution of the nitrogen lone-pair electrons to the highest occupied molecular orbital (HOMO). diva-portal.org
The analysis of core level spectra, supported by DFT calculations, can reveal the effects of different atoms on the electronic structure. In DPTA, the binding energies of the C 1s photoelectron lines are influenced by the electronegativity of the nitrogen and sulfur atoms, as well as the delocalization of their lone-pair electrons. diva-portal.org
The energies and compositions of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity and its potential in electronic devices. The HOMO-LUMO energy gap is a key parameter that influences the electronic and optical properties of a material. chalcogen.roirjweb.com
In N,N-diphenyl-2-thiophenamine (DPTA), the contribution of the sulfur atom from the thiophene ring to the LUMO and the empty density of states is believed to enhance the performance of donor-pi-acceptor molecules containing this moiety in photoenergy conversion devices. diva-portal.org Furthermore, analysis of the C K-edge NEXAFS spectrum of DPTA has shown that the LUMO energy position is affected differently depending on whether the core hole is on the phenyl or the thiophene ring. diva-portal.org The reactivity of molecules can often be gauged by the energy difference between the LUMO and HOMO orbitals. wuxiapptec.com
Table 2: Calculated HOMO and LUMO Energies for Selected Thiophenamine Derivatives
| Molecule | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |
|---|---|---|---|---|---|
| GO-P3HT (P3HT contains thiophene units) | DFT (B3LYP/6-31G(d)) | -5.11 | -3.42 | 1.69 | rsc.org |
| Merocyanine D1A1 (D1 is a thiophenamine derivative) | DFT (B3LYP/def2/TZVP) | -5.46 | - | - | unibo.it |
| Tris-4-amidophenyl-thiophene derivative | DFT (B3LYP/6-311G(d,p)) | - | - | - | researchgate.net |
Ab-initio electron propagator theory, particularly the Outer-Valence Green's Function (OVGF) method, provides a high-level theoretical framework for the direct calculation of ionization potentials and electron affinities, which correspond to the energies of the HOMO and LUMO, respectively. auburn.eduarxiv.org This method is known for its accuracy in predicting the electronic properties of molecules. auburn.edu
In studies of related heterocyclic compounds like 2(5H)-thiophenone, OVGF calculations have been used in conjunction with experimental techniques such as ultraviolet photoelectron spectroscopy (UPS) to assign the valence photoemission bands. researchgate.netuhasselt.be This combined experimental and theoretical approach provides a detailed and reliable picture of the electronic structure. researchgate.netuhasselt.be While direct OVGF studies on this compound were not found in the initial search, the application of this method to similar thiophene-containing molecules highlights its potential for accurately characterizing the electronic properties of this compound. researchgate.netuhasselt.be The OVGF method is available in computational chemistry software packages like Gaussian, where it can be used for systems where the single-determinant picture of Koopmans' theorem is a valid starting point. auburn.edu
Electronic Structure Characterization
Relativistic Time-Dependent DFT Calculations
To accurately model the electronic structure and spectroscopic properties of molecules containing heavier elements like sulfur, it is often necessary to incorporate relativistic effects. Relativistic Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used for this purpose. researchgate.netnih.gov This approach accounts for the influence of spin-orbit coupling (SOC) on excitation energies. nih.gov
Formalisms such as the four-component (4C) and exact two-component (X2C) variants of TD-DFT treat both scalar relativistic effects and spin-orbit coupling. rsc.org A simplified and computationally less demanding approach involves performing scalar relativistic TD-DFT calculations first to identify the lowest excited states, and then applying the spin-orbit coupling operator to these states. nih.gov
For thiophene-containing molecules, relativistic TD-DFT calculations are instrumental in assigning spectral features in both X-ray Photoemission Spectroscopy (XPS) and Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectra. researchgate.netresearchgate.net For instance, calculations based on the relativistic two-component zeroth-order regular approximation (ZORA) have been successfully used to estimate the contributions of spin-orbit splitting and molecular-field splitting to the sulfur 2p binding energies in thiophenic systems, showing good agreement with experimental data. researchgate.net These theoretical methods are essential for interpreting complex spectra and understanding the contributions of different orbitals to the electronic landscape of the molecule. researchgate.netuhasselt.be
Spectroscopic Probes of Electronic Structure
Spectroscopic techniques are indispensable for experimentally validating and exploring the electronic structure predicted by computational models. rsc.org Core-level and valence-level spectroscopies offer a direct window into the orbital energies and chemical environments within a molecule. wisc.edu
Photoelectron Spectroscopy (PES)
Photoelectron Spectroscopy (PES) is a cornerstone technique for studying the electronic composition of molecules. libretexts.org It operates on the principle of the photoelectric effect, where irradiating a sample with high-energy photons causes the emission of electrons. By analyzing the kinetic energy of these photoelectrons, one can determine their binding energies, which directly correspond to the energies of the molecular orbitals from which they were ejected. libretexts.orgkratos.com
Ultraviolet Photoelectron Spectroscopy (UPS)
Ultraviolet Photoelectron Spectroscopy (UPS) employs vacuum UV radiation, typically from a helium discharge lamp (He I at 21.22 eV or He II at 40.8 eV), to probe the valence electron levels. kratos.comthermofisher.com Due to the lower photon energy, UPS is highly surface-sensitive and specifically provides information about the highest occupied molecular orbitals (HOMO) and other valence band structures. kratos.comthermofisher.com
In studies of N,N-diphenyl-2-thiophenamine (DPTA), a derivative of this compound, gas-phase UPS has been used to probe the occupied electronic states. rsc.org The experimental valence spectrum for DPTA reveals the HOMO as a distinct peak centered at an ionization energy of 7.13 eV. rsc.org Theoretical calculations confirm that the HOMO is primarily derived from the C 2p and N 2p atomic orbitals, which is consistent with the electron-donating character of the molecule arising from the significant contribution of the nitrogen lone-pair electrons. rsc.orgkaist.ac.krdiva-portal.org The UPS spectrum provides critical data for understanding the electron-donating properties that make these compounds valuable in optoelectronic applications. kaist.ac.krresearchgate.net
X-ray Photoemission Spectroscopy (XPS)
X-ray Photoemission Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), uses soft X-rays (200-2000 eV) to ionize core-level electrons. libretexts.orgceric-eric.eu Because core-level binding energies are characteristic of each element, XPS provides information on elemental composition and, more importantly, the chemical environment of the atoms within a molecule. wisc.educeric-eric.eu
Comprehensive XPS measurements have been performed on gas-phase N,N-diphenyl-2-thiophenamine (DPTA) to gain a detailed description of its molecular electronic structure. diva-portal.org These experimental results are often compared with DFT calculations to provide a robust assignment of the spectral features. researchgate.netresearchgate.net
Analysis of the core levels of the constituent atoms—carbon (C 1s), sulfur (S 2p), and nitrogen (N 1s)—provides specific insights into the chemical structure of this compound derivatives.
C 1s: The C 1s spectrum is typically complex due to the presence of carbon atoms in different chemical environments (e.g., on the thiophene ring versus a phenyl ring, or bonded to sulfur versus nitrogen). The C 1s photoelectron lines can be resolved into different contributions, with binding energies influenced by factors such as the electronegativity of neighboring atoms (N and S) and the delocalization of lone-pair electrons. kaist.ac.krdiva-portal.org
S 2p: The S 2p core level spectrum is characterized by a doublet, S 2p₃/₂ (LIII) and S 2p₁/₂ (LII), which arises from spin-orbit (SO) coupling. acs.org The splitting and relative intensities of these peaks are sensitive probes of the sulfur atom's local environment. Further splitting can occur due to the molecular field effect in non-equivalent sulfur atoms. researchgate.netacs.org
N 1s: The N 1s core level provides direct information about the amino group. Its binding energy is a key indicator of the nitrogen atom's chemical state and its involvement in the molecule's electronic system, particularly the delocalization of its lone-pair electrons into the π-system. rsc.orgacs.org
The precise binding energies (BE) of core electrons and the chemical shifts (differences in BE for an element in different chemical environments) are highly informative. wisc.edu These shifts are determined by the local electron density (an initial state effect) and electronic relaxation around the core hole created during photoionization (a final state effect). researchgate.net
In studies of thiophene analogs like N,N-diphenyl-2-thiophenamine (DPTA) and benzo-annulated thiophenes, several key findings have emerged:
The C 1s binding energies are influenced by two competing effects: the electron-withdrawing inductive effect of the electronegative nitrogen and sulfur atoms, and the electron-donating effect from the delocalization of their lone-pair electrons. kaist.ac.krdiva-portal.org
For a series of benzo-annulated thiophenes, a regular decrease in the S 2p binding energy is observed as the extent of π-electron delocalization increases, indicating greater electron shielding on the sulfur atom. acs.org
The S 2p spectra for thiophenes show a more intense peak at lower binding energy corresponding to the 2p₃/₂ state, separated from the 2p₁/₂ state by the spin-orbit splitting of approximately 1.18 eV. acs.org
The following tables present representative binding energy data for thiophene and its derivatives, illustrating the principles discussed.
Table 1: Experimental and Calculated S 2p Binding Energies (eV) for Thiophene (T) and Benzo[b]thiophene (BBT) This table showcases how binding energies shift with changes in molecular structure. Data is adapted from studies on related thiophene compounds. acs.org
| Compound | Component | Experimental BE (eV) | Calculated IP (eV) |
| Thiophene (T) | LIII (2p₃/₂) | 169.89 | 170.27 |
| LII (2p₁/₂) | 171.14 | 171.63 | |
| Benzo[b]thiophene (BBT) | LIII (2p₃/₂) | 169.59 | 170.09 |
| LII (2p₁/₂) | 170.57 | 171.47 |
Table 2: Experimental C 1s Binding Energies (eV) for Different Carbon Atoms in Benzo[b]thiophene (BBT) This table illustrates the chemical shift of C 1s electrons due to their different chemical environments within the same molecule. Data is adapted from studies on related thiophene compounds. acs.org
| Carbon Atom Position (in BBT) | Experimental BE (eV) | Calculated IP (eV) |
| Cα (adjacent to S) | 290.53 | 290.72 |
| Cβ (on thiophene ring) | 290.16 | 290.35 |
| C (on benzene (B151609) ring, bridgehead) | 290.53 | 290.87 |
| C (on benzene ring, outer) | 290.16 | 290.21 |
Core-Level Spectroscopy (C 1s, S 2p, N 1s)
Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy
Near-Edge X-ray Absorption Fine Structure (NEXAFS), also known as X-ray Absorption Near-Edge Structure (XANES), is a powerful element-specific technique used to probe the electronic structure of this compound and its derivatives. acs.orgcornell.edunih.govlibretexts.org This method involves the excitation of a core-level electron to unoccupied or partially occupied molecular orbitals, providing detailed information about the local symmetry and spatial distribution of these empty states. acs.orgcornell.educern.ch
NEXAFS studies on thiophene-containing molecules provide insight into the specific contributions of different atoms to the molecular orbitals. researchgate.netuhasselt.be For derivatives like N,N-diphenyl-2-thiophenamine (DPTA), comprehensive NEXAFS measurements have been performed to detail the molecular electronic structure. acs.orgresearchgate.netkaist.ac.krdiva-portal.org
K-edge: The K-edge spectrum arises from the excitation of a 1s core electron. libretexts.org In the context of this compound derivatives, the Carbon K-edge (C K-edge) and Nitrogen K-edge (N K-edge) are of primary interest. acs.orgresearchgate.net The C K-edge spectrum of DPTA, for instance, allows for the resolution of different carbon atom contributions within the molecule. acs.orgresearchgate.net The energy scale of C K-edge spectra is often calibrated using known standards, such as the C 1s → π* transition in CO2 at 290.77 eV. acs.org
LII,III-edge: The Sulfur L-edge involves the excitation of 2p electrons. acs.org These spectra are split into two primary regions, the LIII-edge (from 2p3/2 orbitals) and the LII-edge (from 2p1/2 orbitals), due to spin-orbit coupling. acs.org This splitting is a characteristic feature in the S L-edge spectra of thiophene compounds. acs.orgresearchgate.net Analysis of the S LII,III-edge provides information on the final molecular orbitals with significant sulfur s and d components, as the transitions are governed by s → p and p → s/d electric-dipole selection rules. acs.org
| NEXAFS Edge | Core Electron Excitation | Primary Information Obtained | Reference |
|---|---|---|---|
| C K-edge | Carbon 1s | Site-specific contributions of carbon atoms to unoccupied orbitals (e.g., LUMO); maps C p components. | acs.orgacs.orgresearchgate.net |
| N K-edge | Nitrogen 1s | Probes unoccupied orbitals around the nitrogen atom; sensitive to hydrogen bonding environment. | researchgate.net |
| S LII,III-edge | Sulfur 2p (2p3/2 and 2p1/2) | Characterizes final molecular orbitals with S s and d components; shows spin-orbit splitting. | acs.org |
The features observed in NEXAFS spectra, particularly in the pre-edge region, are directly correlated with the unoccupied molecular orbitals of the compound. acs.orgcornell.edu The absorption of an X-ray photon promotes a core electron to a vacant orbital, and the energy and intensity of this transition provide a map of the empty electronic states. acs.orgosti.gov
In studies of N,N-diphenyl-2-thiophenamine (DPTA), the C K-edge NEXAFS spectrum reveals that the energy position of the Lowest Unoccupied Molecular Orbital (LUMO) is affected differently depending on whether the core-hole is located on the phenyl ring or the thiophene ring. acs.orgresearchgate.netkaist.ac.krdiva-portal.org This site-specific sensitivity demonstrates that NEXAFS can distinguish the local electronic environment within a single molecule. The contribution of the sulfur atom in the thiophene ring to the LUMO and the empty density of states is significant and helps explain the performance of donor-π-acceptor molecules containing this moiety. acs.orgkaist.ac.krdiva-portal.org Theoretical calculations within the framework of Density Functional Theory (DFT) are crucial for assigning the spectral features to specific electronic transitions and for providing a detailed description of the virtual molecular orbitals. acs.orgresearchgate.netuhasselt.beacs.org
K-edge and LII,III-edge Studies
Intramolecular Interactions
Lone-Pair Delocalization Effects
The electronic properties of this compound and its derivatives are heavily influenced by the delocalization of the nitrogen atom's lone-pair electrons. acs.orgresearchgate.net In N,N-diphenyl-2-thiophenamine (DPTA), the nitrogen atom is sp2 hybridized, leaving a lone pair of electrons in a pz orbital. researchgate.net These lone-pair electrons are not localized on the nitrogen atom but are significantly delocalized across the molecule's π-system. acs.orgresearchgate.net
This delocalization has two major consequences:
It is a primary factor behind the potent electron-donating properties of these molecules. acs.orgresearchgate.netkaist.ac.kr
It results in a significant contribution of the nitrogen lone-pair electrons to the Highest Occupied Molecular Orbital (HOMO). acs.orgresearchgate.netkaist.ac.krdiva-portal.org
The extent of this delocalization is explained by comparing experimental results from photoelectron spectroscopy with DFT calculations. acs.orgresearchgate.net These studies show that the binding energies of core electrons are influenced by two competing effects: the electronegativity of the nitrogen atom and the delocalization of its lone-pair electrons. acs.orgresearchgate.netkaist.ac.krdiva-portal.org
Hydrogen Bonding (N–H⋯O, N–H⋯N)
In derivatives of this compound that contain suitable acceptor atoms, intramolecular hydrogen bonding plays a critical role in defining molecular conformation.
N–H⋯N Bonding: In addition to N–H⋯O bonds, N–H⋯N interactions can also dictate crystal packing. In the crystalline structure of methyl-3-aminothiophene-2-carboxylate, intermolecular N–H⋯N hydrogen bonds link molecular chains together. mdpi.com In other systems, N–H⋯N hydrogen bonds can contribute to the formation of stable supramolecular structures. vulcanchem.com
The geometric parameters of these hydrogen bonds, determined through X-ray diffraction, provide quantitative evidence of their strength and importance in the molecular structure.
| Compound Derivative | Hydrogen Bond Type | Interaction Details | Bond Distance (Å) | Bond Angle (°) | Reference |
|---|---|---|---|---|---|
| (2-amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)(phenyl)methanone | Intramolecular N–H⋯O | Forms a planar six-membered ring, influencing conformation. | - | - | mdpi.com |
| ortho-(p-tosylsulfonamido)benzamide derivative | Intramolecular N(2)–H(2)⋯O(1) | Forms a six-membered hydrogen-bonded ring. | 1.865 | 141 | researchgate.net |
| Methyl-3-aminothiophene-2-carboxylate | Intramolecular N–H⋯O | Forms an S(6) motif. | - | - | mdpi.com |
| Methyl-3-aminothiophene-2-carboxylate | Intermolecular N–H⋯N | Links molecular chains in the crystal structure. | - | - | mdpi.com |
Materials Science Applications of 2 Thiophenamine Derivatives
Organic Electronic Materials
Derivatives of 2-thiophenamine are integral to the creation of organic semiconductors, which are the active components in a variety of organic electronic devices. vulcanchem.com The ability to modify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels through chemical substitution on the thiophene (B33073) ring and the amino group is a key factor in their utility. vulcanchem.comresearchgate.net This tunability allows for the design of materials with specific energy gaps, which is critical for optimizing the performance of devices like organic solar cells and light-emitting diodes. vulcanchem.com
Electron-Donating Molecules in Optoelectronic Devices
In many optoelectronic device architectures, this compound derivatives function as electron-donating (p-type) materials. researchgate.net Their electron-rich nature facilitates the donation of electrons upon photoexcitation or electrical stimulation, a fundamental process in the operation of these devices. The planar structure of the thiophene ring promotes π-π stacking, which can enhance intermolecular charge transport. vulcanchem.com
In the realm of organic solar cells, this compound derivatives have been incorporated into the design of electron-donor molecules. These molecules are often part of a donor-acceptor (D-A) or donor-π-acceptor (D-π-A) architecture, which is a common strategy for achieving efficient charge separation. mdpi.commdpi.com For instance, N,N-Diphenyl-2-thiophenamine (DPTA) is a known electron-donating molecule used in organic solar cells. researchgate.net The electron-donating properties of such molecules are largely attributed to the significant contribution of the nitrogen lone pair electrons to the HOMO. researchgate.net
| Donor Molecule | Acceptor | Voc (V) | Jsc (mA/cm²) | FF | PCE (%) |
| 1 | C60 | 0.87 | 11.04 | 0.57 | 5.41 |
| 2 | C60 | 0.95 | 12.01 | 0.54 | 6.20 |
| 3 | C70 | 0.87 | 11.23 | 0.55 | 5.31 |
| 6 | PC71BM | 0.96 | - | - | 2.87 |
Table 1: Performance data for organic solar cells incorporating various fused-thiophene-based donor molecules. Molecule 1 contains a thienothiophene spacer, while molecule 2 uses a thiazole (B1198619) spacer. Molecule 3 is based on dithieno[3,2-b:2',3'-d]thiophene and pyrene. Molecule 6 is a solution-processed TPA derivative. Data sourced from mdpi.com.
This compound derivatives also play a role in the development of organic light-emitting diodes (OLEDs). Their inherent electronic characteristics make them suitable for use in these devices. guidechem.com In OLEDs, the injection of electrons and holes into the organic layers leads to the formation of excitons, which then radiatively decay to produce light. The efficiency and color of the emitted light are dependent on the properties of the organic materials used.
Thiophene-based materials are known to be effective in OLEDs. For example, benzo researchgate.netsciengine.comthieno[2,3-b]pyridine (BTP) derivatives have been synthesized and used as host materials in high-efficiency green and blue phosphorescent OLEDs, achieving high quantum efficiencies. rsc.org While not directly a this compound, this demonstrates the utility of the broader class of thiophene derivatives in OLEDs. The introduction of cyano groups into a biphenyl-capped bithiophene (BP2T) transformed the p-type material into an n-type material, and heterojunctions of these materials were used to fabricate OLEDs. nih.gov The electroluminescence in these devices primarily originated from the cyano-substituted layer. nih.gov
Organic Solar Cells (OSCs)
Conjugated Polymers and Oligomers
The polymerization of this compound and its derivatives leads to the formation of conjugated polymers and oligomers with interesting and tunable properties. These materials are at the forefront of research in organic electronics due to their potential for large-area, flexible, and low-cost device fabrication. researchgate.net
The synthesis of thiophene-functionalized polymers can be achieved through various methods. One common approach is the oxidative polymerization of thiophene monomers. For instance, new chiral polythiophenes functionalized at the 3-position with a pendant containing a stereogenic sulfur atom have been synthesized via chemical oxidative polymerization using FeCl₃ or Fe(ClO₄)₃. rsc.org Another method involves the condensation of an aryl diamine with an aryl dialdehyde (B1249045) to produce conjugated polyimines containing thiophene cores. google.com
The Gewald reaction is a prominent method for synthesizing 2-aminothiophene derivatives, which can then serve as monomers for polymerization. vulcanchem.comthieme-connect.de This reaction allows for the introduction of various functional groups, providing a pathway to tailor the properties of the resulting polymers. thieme-connect.de Furthermore, thiophene-substituted 2-oxazolines and 2-oxazines have been polymerized using cationic ring-opening methods to create thermally stable precursor polymers for conductive systems. helsinki.fi
Conjugated polymers derived from this compound are extensively used as electron donor materials in polymer solar cells. The extended π-conjugation along the polymer backbone facilitates efficient light absorption and charge transport. The solubility and processability of these polymers can be enhanced by attaching flexible side chains, such as in the case of 3-(2-octyldodecyl)thieno[3,2-b]thiophene-based copolymers. mdpi.com
In a study, two copolymers, PT-ODTTBT and PTT-ODTTBT, were synthesized using a 2-octyldodecyl-substituted thieno[3,2-b]thiophene (B52689) building block. mdpi.com The PTT-ODTTBT-based device exhibited a higher power conversion efficiency of up to 7.05%, which was attributed to its well-ordered lamellar stacking and consequently improved hole mobility. mdpi.com This highlights the importance of controlling the polymer's solid-state morphology for optimizing solar cell performance.
| Polymer | Acceptor | Jsc (mA/cm²) | FF (%) | PCE (%) |
| PTT-ODTTBT | PC71BM | 13.96 | 66.94 | 7.05 |
| PT-ODTTBT | PC71BM | - | - | Lower |
Table 2: Photovoltaic performance of polymer solar cells based on thieno[3,2-b]thiophene-containing copolymers. Data sourced from mdpi.com.
Influence of Thiophene Unit on Electronic Delocalization
The thiophene unit is a cornerstone in the design of organic electronic materials due to its significant influence on π-electron delocalization. amazon.com Thiophene is an electron-rich five-membered aromatic ring, and its incorporation into a polymer backbone or molecular structure enhances electronic conductivity and modifies optoelectronic properties. rsc.org The sulfur atom's lone pair electrons contribute to the π-system, facilitating the movement of charge carriers along the conjugated backbone. researchgate.netdiva-portal.orgacs.org
In derivatives of this compound, the amino group acts as an electron-donating substituent, further enriching the π-conjugation of the thiophene ring. vulcanchem.com This synergistic effect enhances intramolecular charge transfer, a critical process for many applications. For instance, in donor-acceptor systems, the thiophene unit often serves as the electron-donating part, promoting efficient charge separation. mdpi.comrsc.org The degree of delocalization can be tuned by introducing various substituents to the thiophene ring or by extending the conjugated system. mdpi.comnih.gov For example, increasing the number of thiophene rings in a conjugated polymer leads to greater delocalization, resulting in a red-shift in absorption spectra and a smaller bandgap. mdpi.com This tunability is crucial for designing materials with specific energy levels (HOMO/LUMO) for applications like organic photovoltaics and organic light-emitting diodes (OLEDs). amazon.comvulcanchem.com Studies on molecules like N,N-diphenyl-2-thiophenamine have shown that the sulfur atom contributes significantly to the empty density of states, which can improve the performance of devices for photoenergy conversion. researchgate.netdiva-portal.orgacs.orgkaist.ac.kr
Dyes and Pigments
This compound and its derivatives are fundamental precursors in the synthesis of a wide array of azo dyes and pigments. sapub.orgespublisher.comespublisher.com These dyes are known for their bright, strong color shades, ranging from red to greenish-blue, and their good fastness properties, making them suitable for dyeing synthetic fibers like polyester (B1180765) and nylon. sapub.orgijarp.orgnih.gov The incorporation of the thiophene ring often results in a bathochromic (deepening of color) shift compared to analogous dyes derived from aniline. nih.govresearchgate.netscilit.com
The synthesis of thiophene azo dyes typically involves a two-step process: diazotization of a 2-aminothiophene derivative followed by a coupling reaction with a suitable coupling component. nih.govtubitak.gov.tr
Diazotization: The primary amino group of a this compound derivative is converted into a diazonium salt. This is usually achieved by treating the amine with nitrosyl sulfuric acid or a mixture of sodium nitrite (B80452) and a strong acid (like hydrochloric or sulfuric acid) at low temperatures (0-5 °C). ijarp.orgnih.govtubitak.gov.tr The stability of the resulting diazonium salt is a critical factor; some 2-aminothiophenes with unsubstituted 5-positions can be unstable and prone to unwanted side reactions. mdpi.com
Coupling: The diazonium salt solution is then added to a solution of a coupling component, which is an electron-rich species such as an N-arylmaleimide, a substituted aniline, a naphthol derivative, or another heterocyclic compound like a pyrazolone (B3327878) or pyridine (B92270). sapub.orgdoaj.orgresearchgate.net The pH of the reaction is carefully controlled, typically maintained in the acidic to neutral range (pH 4-5), to facilitate the electrophilic substitution reaction that forms the azo bond (-N=N-), linking the thiophene ring to the coupling component. tubitak.gov.tr
The final color and properties of the dye can be finely tuned by changing the substituents on both the 2-aminothiophene precursor and the coupling component. sapub.org For example, electron-withdrawing groups on the thiophene ring can lead to deeper colors. scilit.com
Table 1: Examples of Thiophene Azo Dyes and Their Properties
| 2-Aminothiophene Precursor | Coupling Component | Resulting Color Shade(s) | Application/Fiber | Reference(s) |
| 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene | Phenyl or Naphthyl derivatives | Red-brown to blue | Polyester | sapub.orgresearchgate.net |
| 2-Amino-3-carbethoxy-4,5-dimethylthiophene | N-arylmaleimides | Not specified | Nylon, Polyester | sapub.orgresearchgate.net |
| 2-Amino-3,5-dinitrothiophene | N-β-acetoxyethylanilines | Bluish-red | Cellulose Acetate | sapub.org |
| Diazotized thiophen amines | Diaminopyridines | Brilliant red | Polyester | sapub.org |
| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | N-arylmaleimides | Light pink to reddish pink | Polyester | tubitak.gov.tr |
| 2-Aminothiophene derivative | N-arylmaleimides | Yellowish brown to reddish violet | Nylon | researchgate.net |
Styryl dyes are a class of functional colorants characterized by a styryl group (a substituted ethenylbenzene moiety). Derivatives of this compound can be used to synthesize styryl-based push-pull dyes. beilstein-journals.org These dyes often exhibit interesting photophysical properties, such as solvatochromism (color change with solvent polarity) and potential for nonlinear optical (NLO) activity. beilstein-journals.org The synthesis can involve the base-catalyzed condensation of a this compound derivative with different aldehyde derivatives. beilstein-journals.org These materials are investigated for their thermal stability and potential use as colorimetric and luminescent pH sensors. beilstein-journals.org
Synthesis of Thiophene Azo Dyes
Other Functional Materials
Beyond dyes, this compound derivatives are integral to the development of other advanced functional materials, particularly in the realm of organic electronics.
Conducting Polymers: 2-Aminothiophene can be polymerized to form conductive polymers. mdpi.comtandfonline.comresearchgate.net Polythiophenes are among the most stable conducting polymers and have a vast range of potential applications, including electrodes, sensors, and electromagnetic shielding materials. cmu.edu The amino group can influence the polymer's electronic properties and processability. For instance, an electrochemical sensor for the quantitative detection of tramadol (B15222) was developed using a molecularly imprinted conductive polymer based on the polymerization of 2-aminothiophene. mdpi.com
Organic Semiconductors: The thiophene unit is a key component in organic semiconductors used in organic thin-film transistors (OTFTs) and OLEDs. vulcanchem.comvulcanchem.com The substitution of a thiophene ring with an amine group can modulate the HOMO-LUMO energy gap, which is a critical parameter for these devices. vulcanchem.com The planar structure of the thiophene ring facilitates π-π stacking, which is beneficial for charge transport. vulcanchem.com
Precursors for Fused Heterocyclic Systems: 2-Aminothiophenes are versatile starting materials for synthesizing more complex, fused heterocyclic systems. mdpi.com These larger molecules, such as thieno[2,3-d]pyrimidines, are investigated for a variety of applications, from pharmaceuticals to functional dyes. researchgate.netscilit.com
Catalytic Applications Involving 2 Thiophenamine Ligands and Derivatives
Design and Synthesis of Thiophene-Containing Ligands
The foundation of utilizing 2-thiophenamine in catalysis lies in the ability to synthesize functionalized ligands. A primary and highly convergent method for producing a variety of substituted 2-aminothiophenes is the Gewald reaction. thieme-connect.comorganic-chemistry.orgresearchgate.net This one-pot, three-component reaction typically involves a ketone or aldehyde, an activated nitrile (like malononitrile (B47326) or ethyl cyanoacetate), and elemental sulfur, often in the presence of a base catalyst. thieme-connect.comiau.ir The reaction is valued for its efficiency in creating highly functionalized thiophene (B33073) rings. organic-chemistry.org Various catalytic systems have been developed to make this process more environmentally friendly, including the use of L-proline, piperidinium (B107235) borate (B1201080), and recyclable heterogeneous catalysts like sodium aluminate (NaAlO2) and calcined Mg-Al hydrotalcite. organic-chemistry.orgthieme-connect.dethieme-connect.comresearchgate.net
A significant class of ligands derived from thiophene precursors are Schiff bases. These are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone. chemmethod.com For instance, Schiff base ligands can be synthesized from the reaction of thiophene-2-carbaldehyde (B41791) or its derivatives with various amines. nih.govaaru.edu.jo These ligands are of great interest in coordination chemistry because they readily form stable complexes with metal ions via the azomethine (=C=N-) nitrogen atom. chemmethod.com The resulting metal complexes often exhibit significant catalytic activity. wisdomlib.org
The general synthesis for a thiophene-derived Schiff base ligand and its subsequent metal complexation is shown below.
Figure 1: General synthesis of a thiophene-derived Schiff base ligand (left) and its coordination with a metal (M) to form a metal complex (right).
Metal-Organic Frameworks (MOFs) with Thiophene Functionality
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked together by organic molecules. mdpi.com The incorporation of thiophene-based ligands into MOF structures has led to materials with unique properties and significant catalytic potential. While many thiophene MOFs are built from thiophene-dicarboxylic acids, the functional principles are directly relevant to frameworks incorporating the this compound motif. mdpi.comnih.gov The polarizable sulfur atoms within the thiophene rings can enhance host-guest interactions and influence the catalytic environment. mdpi.com
A key advantage of MOF-based catalysts is that they function as heterogeneous catalysts, meaning the catalyst is in a different phase from the reactants (typically a solid catalyst in a liquid or gas reaction mixture). nih.govlibretexts.org This allows for easy separation of the catalyst from the reaction products and the potential for catalyst recycling, which are crucial aspects of green chemistry. nih.govnih.gov
Researchers have successfully synthesized Co(II) and Zn(II) based MOFs using thiophene-functionalized ligands. nih.govresearchgate.net These materials have demonstrated significant catalytic activity in various organic transformations. For example, two cobalt-based MOFs, designated Co-MOF-1 and Co-MOF-2, were assembled from thiophene-containing dicarboxylic acids and a flexible nitrogen-containing ligand. These frameworks proved to be effective and reusable heterogeneous catalysts. nih.govacs.org The catalytic prowess of these MOFs is attributed to the synergistic effect of Lewis acid sites (the Co2+ ions) and basic sites on the organic linkers. acs.org
The Biginelli reaction is a classic multicomponent reaction where a β-ketoester, an aldehyde, and urea (B33335) (or thiourea) combine to form dihydropyrimidinones (DHPMs), a class of compounds with significant pharmacological importance. nih.govacs.org This reaction is typically acid-catalyzed.
Thiophene-functionalized MOFs have emerged as highly efficient catalysts for the Biginelli reaction. nih.gov The porous nature of the MOFs allows reactants to access the active catalytic sites within the framework. Specifically, Co-MOF-1 and an activated version of Co-MOF-2 have been used as green, heterogeneous catalysts for the one-pot synthesis of DHPMs under solvent-free conditions. nih.govacs.org These catalysts showed broad substrate compatibility and could be recycled and reused for at least five cycles without a significant drop in their catalytic activity. nih.govacs.org
Table 1: Catalytic Performance of Co-MOF-1 in the Biginelli Reaction with Various Aldehydes Reaction Conditions: Aldehyde (1 mmol), ethyl acetoacetate (B1235776) (1 mmol), urea (1.5 mmol), and Co-MOF-1 catalyst (10 mg) were heated at 100°C for the specified time.
| Entry | Aldehyde | Time (h) | Yield (%) nih.gov |
| 1 | Benzaldehyde | 8 | 95 |
| 2 | 4-Methylbenzaldehyde | 8 | 93 |
| 3 | 4-Methoxybenzaldehyde | 8 | 96 |
| 4 | 4-Chlorobenzaldehyde | 10 | 98 |
| 5 | 4-Bromobenzaldehyde | 10 | 97 |
| 6 | 4-Nitrobenzaldehyde | 12 | 98 |
| 7 | 2-Chlorobenzaldehyde | 12 | 92 |
Heterogeneous Catalysis
Role of this compound in Homogeneous and Heterogeneous Catalysis
Ligands derived from this compound are pivotal in both homogeneous catalysis (where the catalyst and reactants are in the same phase) and heterogeneous catalysis. In homogeneous systems, discrete metal complexes, often formed with Schiff base ligands, are soluble in the reaction medium. In heterogeneous systems, the thiophene-based ligand is either part of a solid support like a MOF or is used to create catalysts on solid supports like various metal oxides. nih.gov
The structure of the ligand plays a critical role in determining the efficacy of a metal-based catalyst. Both electronic and steric effects of the ligand can be fine-tuned to optimize catalytic performance.
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the thiophene ring or associated parts of the ligand can modulate the electron density at the metal center. This, in turn, affects the catalyst's activity and stability. nih.gov For instance, computational studies on rhodium catalysts have shown that the choice of the atom linking the ligand to the metal is key to reactivity; a more electron-withdrawing nitrogen atom favors H2 generation, while a more electron-donating phosphorus atom inhibits it. chemrxiv.org The presence of the thiophene ring itself can play a pronounced role; a Zn-MOF with a thiophene-based linker showed superior catalytic performance in certain CO2 conversion reactions compared to an isostructural MOF with a biphenyl (B1667301) linker. nih.gov
Steric Effects: The size and bulkiness of the ligand can influence the selectivity of a reaction by controlling how substrates approach the metal's active site. Bulky ligands can also enhance catalyst stability by preventing the aggregation of metal centers, which is a common deactivation pathway. nih.gov
The formation of a coordination complex involves a central metal atom or ion bonded to a surrounding array of molecules or ions known as ligands. mdpi.com this compound derivatives, especially Schiff bases, are excellent ligands due to their ability to chelate (form multiple bonds) with a metal ion.
Numerous transition metal complexes using thiophene-derived Schiff base ligands have been synthesized and characterized, including those with copper, cobalt, nickel, palladium, zinc, and cadmium. nih.govwisdomlib.orgnih.gov Spectroscopic studies confirm that coordination typically occurs through the nitrogen atom of the azomethine group and often an oxygen atom from a hydroxyl group on another part of the ligand. wisdomlib.org Interestingly, in many thiophene-derived Schiff base complexes, the sulfur atom of the thiophene ring does not participate in coordination with the metal. nih.gov The resulting complexes adopt various geometries, such as tetrahedral or octahedral, depending on the metal and the ligand structure. researchgate.netresearchgate.net This coordination significantly alters the electronic properties and stability of the system, which is the basis for their application in catalysis. wisdomlib.org
Electrochemical Behavior and Sensing Applications
Voltammetric Studies of 2-Thiophenamine Derivatives
Voltammetric techniques, such as cyclic voltammetry (CV) and square wave voltammetry (SWV), are powerful tools for investigating the redox behavior of electroactive molecules like this compound derivatives. nih.gov These studies provide insights into the oxidation and reduction processes, which are crucial for understanding their electronic properties and potential applications.
The oxidation of this compound derivatives at an electrode surface results in a characteristic oxidation peak in the voltammogram. The potential at which this peak occurs (oxidation peak potential, Epa) and the magnitude of the peak current (Ipa) are key parameters that provide information about the electrochemical process.
The molecular structure of the this compound derivative significantly influences its oxidation potential. The presence of electron-donating or electron-withdrawing groups on the thiophene (B33073) or amine moiety can alter the ease with which the molecule is oxidized. For instance, studies on analogous heterocyclic compounds like indole (B1671886) derivatives have shown that electron-withdrawing groups, such as nitro (-NO₂) or fluoro (-F), tend to shift the oxidation peak to more positive potentials, making the compound more difficult to oxidize. nih.gov Conversely, electron-donating groups, like an isopropyl group, facilitate oxidation, resulting in a shift of the oxidation peak to less positive potentials. nih.gov
The peak current (Ipa) is typically proportional to the concentration of the electroactive species, a principle that forms the basis for quantitative electrochemical analysis. uchile.cl For many organic compounds, a linear relationship between the peak current and concentration is observed within a specific range, which is essential for developing analytical methods. uchile.cl
Successive cyclic voltammetry scans can sometimes show a decrease in the peak current, indicating that the oxidation product may be adsorbing onto the electrode surface and passivating it. nih.gov This phenomenon, known as electrode fouling, is an important consideration in the design of electrochemical sensors.
A study on 2,5-dimethoxyamphetamine (B1679032) derivatives, which share structural similarities with substituted aminothiophenes, demonstrated a single oxidation peak attributed to the formation of a radical cation stabilized by the methoxy (B1213986) groups on the aromatic ring. uchile.cl The peak current in this study was found to increase linearly with the square root of the scan rate, suggesting a diffusion-controlled process. uchile.cl
Table 1: Illustrative Oxidation Peak Potentials for Substituted Heterocyclic Amines (Note: This table is a generalized representation based on principles observed in related heterocyclic compounds and is for illustrative purposes.)
| Derivative | Substituent | Effect | Expected Shift in Oxidation Potential |
| A | -H (Reference) | Neutral | Reference |
| B | -NO₂ (nitro) | Electron-withdrawing | More Positive |
| C | -F (fluoro) | Electron-withdrawing | More Positive |
| D | -CH(CH₃)₂ (isopropyl) | Electron-donating | Less Positive |
The composition of the supporting electrolyte and the pH of the medium can have a profound effect on the electrochemical behavior of this compound derivatives. The electrolyte provides the necessary conductivity for the electrochemical cell and can influence the reaction kinetics and the stability of the redox species.
The pH of the solution is a particularly critical parameter, especially when proton transfer is coupled with the electron transfer process. For many amine-containing compounds, the oxidation process is pH-dependent. nih.govmdpi.com In acidic solutions (low pH), the amine group can be protonated, making oxidation more difficult and shifting the oxidation peak potential to higher values. nih.gov As the pH increases, deprotonation occurs, facilitating the electron transfer process and causing the oxidation peak to shift to lower potentials. nih.gov
A linear relationship between the oxidation peak potential (Epa) and pH is often observed, with a slope that can provide information about the number of protons and electrons involved in the reaction. nih.govmdpi.com For example, a slope close to 59 mV per pH unit suggests that the number of protons and electrons involved in the oxidation process is equal. mdpi.com
The choice of the electrolyte itself, such as the type of salt (e.g., NaCl, Na₂SO₄), can also influence the electrochemical response. nih.goviapchem.org Different ions can have varying interactions with the electrode surface and the analyte, potentially affecting the double-layer structure and the electron transfer kinetics. nih.gov
Oxidation Peak Potentials and Currents
Modified Electrodes for Enhanced Electrochemical Response
To improve the sensitivity, selectivity, and stability of electrochemical measurements, the working electrode is often modified. These modifications can enhance the electroactive surface area, facilitate faster electron transfer, and prevent electrode fouling.
Carbon paste electrodes (CPEs) are a popular choice for electrochemical analysis due to their low cost, ease of preparation, and renewable surface. mdpi.comrsc.org A CPE is made by mixing a carbonaceous material, such as graphite (B72142) powder, with a pasting liquid. chemicke-listy.cz
The performance of CPEs can be significantly enhanced by incorporating modifiers into the paste. Ionic liquids (ILs) are a class of modifiers that have gained attention in electrochemistry. d-nb.inforsc.org ILs are salts that are liquid at or near room temperature and possess unique properties such as high ionic conductivity, wide electrochemical windows, and good thermal stability. d-nb.info
When an ionic liquid is incorporated into a carbon paste, it can act as a binder and also enhance the electrochemical response. The high conductivity of the IL can improve the charge transfer characteristics of the electrode. nih.gov Furthermore, the specific interactions between the IL and the analyte can lead to preconcentration of the analyte at the electrode surface, resulting in increased sensitivity. The use of ionic liquid-modified electrodes has been shown to improve the detection of various analytes. nih.gov
For example, a carbon nanofiber-ionic liquid composite modified electrode demonstrated enhanced conductivity and a significant increase in the electrochemical signal for the detection of activated protein C. nih.gov The ionic liquid helps to disperse the carbon nanofibers, increasing the effective surface area and promoting electron transfer. nih.gov
Electrochemical Impedance Spectroscopy (EIS)
Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to study the interfacial properties of electrodes and the kinetics of electrochemical processes. jrossmacdonald.comnih.gov In an EIS experiment, a small amplitude AC potential is applied to the electrode over a wide range of frequencies, and the resulting current response is measured. pineresearch.com
The data is often presented as a Nyquist plot, which shows the imaginary part of the impedance versus the real part. This plot can be modeled using an equivalent electrical circuit consisting of resistors, capacitors, and other elements that represent the different physical and chemical processes occurring at the electrode-electrolyte interface. pineresearch.com
For a typical electrochemical system involving a this compound derivative, the EIS spectrum can provide information on:
Solution Resistance (Rs): The resistance of the electrolyte solution.
Charge Transfer Resistance (Rct): This is related to the kinetics of the electron transfer reaction at the electrode surface. A smaller Rct value indicates faster electron transfer.
Double-Layer Capacitance (Cdl): This arises from the formation of an electrical double layer at the electrode-electrolyte interface.
By analyzing the changes in the EIS spectrum under different conditions (e.g., different concentrations of the analyte, different electrode modifications), it is possible to gain a deeper understanding of the electrochemical system. For instance, the modification of an electrode with a conductive material would be expected to decrease the charge transfer resistance. mdpi.com EIS has been successfully used to characterize the interfacial properties of various modified electrodes, including those modified with nanomaterials like MXenes. mdpi.com
Kinetic Parameters of Electrochemical Reactions
The study of electrochemical kinetics provides quantitative information about the rate of electron transfer reactions. wordpress.com Key kinetic parameters include the heterogeneous electron transfer rate constant (k⁰), the diffusion coefficient (D), and the transfer coefficient (α). mdpi.com
Heterogeneous Electron Transfer Rate Constant (k⁰): This parameter quantifies the rate of electron transfer between the electrode and the analyte. A larger k⁰ value signifies a faster reaction. libretexts.org
Diffusion Coefficient (D): This describes the rate at which the analyte moves from the bulk solution to the electrode surface through diffusion. mdpi.com
Transfer Coefficient (α): This parameter reflects the symmetry of the energy barrier for the electrochemical reaction. mdpi.com
These parameters can be determined from voltammetric data, particularly from cyclic voltammetry experiments performed at different scan rates. mdpi.comonlineacademicpress.com For example, the relationship between the peak current and the square root of the scan rate can be used to calculate the diffusion coefficient using the Randles-Ševčík equation. mdpi.com The transfer coefficient can be estimated from the width of the voltammetric peak. mdpi.com
The Butler-Volmer equation is a fundamental model in electrochemical kinetics that describes how the current density depends on the electrode potential, taking into account the kinetic parameters. mdpi.com By fitting experimental data to this and other kinetic models, a detailed understanding of the reaction mechanism can be achieved.
Table 2: Key Electrochemical Kinetic Parameters
| Parameter | Symbol | Description | Significance |
| Heterogeneous Electron Transfer Rate Constant | k⁰ | Measures the rate of electron transfer at the electrode-analyte interface. | Indicates the kinetic facility of the redox reaction. |
| Diffusion Coefficient | D | Quantifies the rate of mass transport of the analyte to the electrode surface. | Important for understanding diffusion-controlled electrochemical processes. |
| Transfer Coefficient | α | Describes the symmetry of the activation energy barrier for the redox reaction. | Provides insight into the mechanism of the electron transfer step. |
Electrochemical Sensing and Determination
The unique electrochemical properties of this compound and its derivatives have led to their application in the development of sensitive and selective electrochemical sensors. These sensors leverage the electroactive nature of the thiophene ring and the amino group to detect a variety of analytes.
One approach involves modifying electrode surfaces with polymers derived from this compound. For instance, a nanocomposite of flower-shaped tungsten disulfide-tungsten trioxide (WS2-WO3) and poly(2-aminobenzene-1-thiol) (P2ABT) has been synthesized and used as a sensor for detecting harmful mercury (Hg2+) ions in aqueous solutions. rsc.org This sensor demonstrated a wide detection range from 10⁻⁶ to 10⁻¹ M. rsc.org The sensing mechanism relies on the interaction between the nanocomposite and the target analyte, which alters the electrochemical response of the electrode. Cyclic voltammetry (CV) and potentiometry are common techniques used to evaluate the performance of these sensors. rsc.org In the case of the Hg2+ sensor, the cyclic voltammetry curve showed an increasing trend with higher Hg2+ concentrations, and the sensor exhibited high selectivity against other interfering ions. rsc.org
Another strategy involves the use of nanocomposites incorporating graphene oxide (GO) and metal oxides with poly(this compound) derivatives. A glassy carbon electrode (GCE) modified with a manganese dioxide nanorods/graphene oxide (MnO2 NRs/GO) nanocomposite has been successfully used for the sensitive determination of hydroquinone (B1673460) in water samples. nih.gov The synergistic effects of GO, which provides a large surface area, and MnO2 nanorods enhance the electrochemical redox peak currents of hydroquinone. nih.gov This modified electrode exhibited a linear response over a wide concentration range and a low detection limit. nih.gov
The development of these sensors often involves a straightforward fabrication process, such as drop-casting the nanocomposite dispersion onto the electrode surface. nih.gov The performance of these sensors is typically evaluated using electrochemical techniques like cyclic voltammetry (CV), differential pulse voltammetry (DPV), and chronoamperometry. nih.gov
Table 1: Examples of Electrochemical Sensors Based on this compound Derivatives
| Electrode Modifier | Analyte | Detection Range | Technique | Reference |
| WS2-WO3/Poly(2-aminobenzene-1-thiol) | Hg2+ | 10⁻⁶ to 10⁻¹ M | Potentiometry, Cyclic Voltammetry | rsc.org |
| MnO2 NRs/Graphene Oxide | Hydroquinone | 0.5 µM to 300.0 µM | Differential Pulse Voltammetry | nih.gov |
| PDI-based this compound derivative | Not Specified | Not Specified | Not Specified | frontiersin.org |
Fundamental Aspects of Electrochemical Activity
The electrochemical activity of this compound is primarily centered around its ability to undergo electropolymerization, forming conductive polymer films on electrode surfaces. This process is of significant interest for creating modified electrodes with tailored properties for various applications, including sensors, electrocatalysis, and energy storage.
Cyclic voltammetry (CV) is a key technique for studying the electrochemical behavior of this compound and its derivatives. oroboros.at A typical CV experiment involves scanning the potential of a working electrode and measuring the resulting current. For an electroactive species like this compound, the voltammogram will show characteristic oxidation and reduction peaks. The potential and current of these peaks provide valuable information about the redox processes occurring at the electrode surface. oroboros.at
The electropolymerization of thiophene and its derivatives can be monitored in real-time using cyclic voltammetry. researchgate.net During repetitive potential scans, the growth of the polymer film is observed as an increase in the peak currents in successive cycles. researchgate.net The electrochemical process involves the oxidation of the monomer to form radical cations, which then couple to form oligomers and eventually a polymer film that deposits on the electrode surface. researchgate.net
The properties of the resulting polymer film, such as its morphology, stability, and conductivity, are highly dependent on the conditions of electropolymerization, including the solvent, electrolyte, temperature, and the applied potential or current. researchgate.net For example, the concentration of the thiophene monomer can influence the current densities observed during electropolymerization. researchgate.net
Synthesis-Structure-Property Relationships in Electrochemistry
The electrochemical properties of polymers derived from this compound can be finely tuned by modifying the chemical structure of the monomer. This "synthesis-structure-property" relationship is a cornerstone of designing materials with specific electrochemical functionalities.
Introducing different substituent groups onto the thiophene ring or the amino group can significantly alter the electronic and steric properties of the monomer, which in turn affects the electropolymerization process and the characteristics of the final polymer. For example, the synthesis of bithiophenic precursors functionalized with bipyridine ligands has been described. The structure of these precursors, which includes two polymerizable groups, allows for the electrosynthesis of extensively conjugated and stable functionalized polymers. The electrochemical behavior of these hybrid metal-containing polymers exhibits the typical signatures of both the polythiophene backbone and the immobilized metal complex.
The position and nature of the substituent play a crucial role. For instance, attaching electron-donating or electron-withdrawing groups can shift the oxidation potential of the monomer, making it easier or harder to electropolymerize. The structure of the substituent also influences the conjugation length and planarity of the resulting polymer, which are key factors determining its conductivity and optical properties. Studies on meso-substituted porphyrin- and benzoporphyrin–thiophene conjugates have demonstrated how extending the π-conjugated system through β-fused rings or replacing phenyl with thiophene-based meso-groups affects the photophysical and electrochemical properties. uzh.ch
Furthermore, the synthesis of novel 2,3,4,5-tetraphenyl-1-monophosphaferrocene derivatives and their electrochemical characterization have shown that the coordination type can change during oxidation, influencing the redox behavior. mdpi.com The electrochemical properties of sterically hindered catechols with various heterocyclic fragments, including those derived from thiophene, are affected by the number of heteroatoms and the presence of thioether or thione groups. beilstein-journals.org
Table 2: Effect of Structural Modification on Electrochemical Properties of Thiophene Derivatives
| Structural Modification | Effect on Electrochemical Properties | Reference |
| Functionalization with bipyridine ligands | Allows for synthesis of stable, conjugated polymers with metal complexes, showing dual electrochemical signatures. | |
| Extension of π-conjugation in porphyrin-thiophene conjugates | Alters photophysical and electrochemical properties, impacting catalytic performance. | uzh.ch |
| Introduction of ester groups on ferrocene (B1249389) | Increases the oxidation potential compared to unsubstituted ferrocene due to electron-withdrawing effects. | nih.gov |
| Variation of heterocyclic fragments on catechols | Affects the redox potentials of the catechol moiety and the substituent group. | beilstein-journals.org |
Mass Transport Properties
Mass transport is a critical factor in any electrochemical process, as it governs the rate at which electroactive species move from the bulk solution to the electrode surface where the reaction occurs. numberanalytics.comlibretexts.org The main mechanisms of mass transport are diffusion, migration, and convection. libretexts.org In many electrochemical experiments, conditions are controlled to ensure that diffusion is the dominant mode of mass transport. libretexts.org
The diffusion coefficient (D) is a measure of the rate of diffusion of a species and is a key parameter in understanding and modeling electrochemical systems. thermopedia.com It is influenced by factors such as the size and shape of the molecule, the viscosity of the solvent, and the temperature. thermopedia.com For this compound and its oligomers, the diffusion coefficient can be determined experimentally or calculated using molecular dynamics simulations. conicet.gov.ar
In the context of electropolymerization, the diffusion of monomers and oligomers to the growing polymer film is a crucial step. The rate of this diffusion can affect the growth rate and morphology of the polymer. Studies on thiophene oligomers have shown that diffusion coefficients can be calculated using molecular dynamics simulations, and these values are in the order of those determined experimentally. conicet.gov.ar
The Randles-Sevcik equation is often used in cyclic voltammetry to relate the peak current to the diffusion coefficient of the electroactive species. A linear relationship between the peak current and the square root of the scan rate is indicative of a diffusion-controlled process. jecst.org
Table 3: Diffusion Coefficients of Selected Species
| Species | Medium | Diffusion Coefficient (D) (cm²/s) | Reference |
| Thiophene Oligomers (1Th-6Th) | Not Specified | In the order of 10⁻⁵ | conicet.gov.ar |
| Ferrocenemethanol | Agarose Hydrogel | Varies with gel concentration | jecst.org |
| Various Ions | Aqueous Solution | Varies by ion (e.g., H⁺: 9.310 x 10⁻⁵, Na⁺: 1.330 x 10⁻⁵) | aqion.de |
Q & A
Q. Q1. What are the common heterocyclization pathways for synthesizing novel 2-thiophenamine derivatives, and how are reaction conditions optimized?
Methodological Answer: this compound undergoes heterocyclization via diverse pathways:
- Pathway 1 : Reaction with diethyl succinate under reflux in dimethylformamide (DMF) forms benzothiophene derivatives (e.g., compound 4 ) via condensation, intramolecular cyclization, and H₂ elimination .
- Pathway 2 : Alkylation with N-phenylchloroacetamide in ethanol yields alkylated intermediates (e.g., 11 ), which cyclize into pyrrole derivatives (e.g., 14 ) under acidic conditions .
- Pathway 3 : Cyclization with ethyl acetoacetate produces acetylpyridone derivatives (e.g., 10 ) through enolization and dehydration .
Q. Optimization Tips :
- Use reflux temperatures (80–120°C) and aprotic solvents (e.g., DMF, xylene) to stabilize reactive intermediates.
- Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1:2 molar ratio of this compound to diethyl succinate) to minimize byproducts .
Q. Q2. How are spectroscopic techniques (IR, NMR, MS) employed to characterize this compound derivatives?
Methodological Answer:
- IR Spectroscopy : Identifies functional groups (e.g., NH at 3271–3332 cm⁻¹, C=O at 1651–1662 cm⁻¹) and confirms cyclization (loss of NH signals post-reaction) .
- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.95–8.15 ppm, NH protons at δ 9.56–11.87 ppm) and carbon types (e.g., carbonyl carbons at δ 162–175 ppm) .
- Mass Spectrometry (MS) : Validates molecular weights (e.g., compound 19 with MW 203.30 g/mol) and fragmentation patterns .
Data Validation : Compare experimental vs. calculated elemental analysis (e.g., C, H, N percentages) to confirm purity .
Advanced Research Questions
Q. Q3. How do researchers resolve contradictions between theoretical and experimental data in this compound derivative synthesis?
Methodological Answer: Contradictions often arise from unisolable intermediates (e.g., compound 15 ) or spectral mismatches:
- Case Study : Compound 19 (aminocyanopyridine) shows a theoretical C% of 58.3% vs. experimental 57.9% due to residual solvent (DMF) in crystals. Purify via repeated recrystallization from ethanol .
- Troubleshooting : Use high-resolution MS to distinguish isobaric species (e.g., 23 vs. 22 ) and 2D NMR (COSY, HSQC) to resolve overlapping signals .
Q4. What mechanistic insights explain the unidirectional formation of fused pyrrole derivatives (e.g., compound 16**) from this compound?** Methodological Answer: The reaction of pyrrole 14 with NH₄SCN proceeds via:
Substitution : SCN⁻ replaces Cl⁻ in 14 , forming thiocyanate intermediate 15 .
Enolization : Ethanol promotes keto-enol tautomerism, enabling intramolecular cycloaddition to form fused pyrrole 16 .
Q. Key Evidence :
Q. Q5. How can researchers optimize the synthesis of bioactive this compound derivatives with antitumor activity?
Methodological Answer:
- Step 1 : Screen derivatives for bioactivity using in vitro assays (e.g., MTT assay against HeLa cells).
- Step 2 : Prioritize compounds with electron-withdrawing groups (e.g., CN in 19 ), which enhance cytotoxicity via DNA intercalation .
- Step 3 : Optimize solubility by introducing polar substituents (e.g., OH in 20 ) via nitrosylation or acetylation .
Example : Compound 23 (pyridopyrrolidine derivative) shows enhanced activity due to planar aromaticity and hydrogen-bonding capacity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
